molecular formula C10H22BrO3P B604920 (10-bromodecyl)phosphonic acid CAS No. 934985-98-5

(10-bromodecyl)phosphonic acid

Número de catálogo: B604920
Número CAS: 934985-98-5
Peso molecular: 301.16
Clave InChI: PZKCVYRQOBKBBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(10-Bromodecyl)phosphonic acid is a bifunctional reagent featuring a terminal bromide group and a phosphonic acid group, connected by a ten-carbon alkyl spacer . This unique structure provides dual reactivity, supporting nucleophilic substitution via the bromide and strong surface coordination through the phosphonic acid group . The C10 spacer offers extended lipophilicity and flexibility, which is valuable for controlling the distance and orientation in molecular constructs . This compound is especially valuable in material science for the functionalization of surfaces . The phosphonic acid group forms stable bonds with metal oxides, making it an excellent agent for modifying surfaces such as magnetite (Fe3O4) nanoparticles . This application is crucial for creating sophisticated platforms for heterogeneous catalysis, as demonstrated by the immobilization of chiral BINAP-Ru-DPEN complexes on magnetite nanoparticles for highly enantioselective asymmetric hydrogenations . Furthermore, the compound serves as a key building block in chemical synthesis for creating phosphonate derivatives and in bioconjugation, where it can link biomolecules with stable phosphonate anchoring . It is also identified as an alkyl chain-based PROTAC linker, which can be used in the synthesis of Proteolysis Targeting Chimeras for targeted protein degradation in cancer research . For optimal stability, the product should be stored at –20°C in a sealed container protected from light and moisture. Handling under anhydrous conditions is recommended to maintain the reactivity of the bromide functionality . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

10-bromodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCVYRQOBKBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (10-bromodecyl)phosphonic Acid via Michaelis-Arbuzov Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (10-bromodecyl)phosphonic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form the intermediate diethyl (10-bromodecyl)phosphonate, followed by acidic hydrolysis to yield the final phosphonic acid product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The synthesis of this compound is accomplished in two primary stages:

  • Michaelis-Arbuzov Reaction: 1,10-dibromodecane (B1670030) is reacted with triethyl phosphite (B83602) to selectively form diethyl (10-bromodecyl)phosphonate. This reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus atom of the triethyl phosphite attacks one of the primary bromine-bearing carbons of 1,10-dibromodecane, leading to the formation of a phosphonium (B103445) intermediate which then rearranges to the stable phosphonate (B1237965) ester.[1][2] To favor mono-substitution and minimize the formation of the di-phosphonate byproduct, a 1:1 molar ratio of the reactants is employed with slow, controlled addition of the triethyl phosphite.[1]

  • Acidic Hydrolysis: The resulting diethyl (10-bromodecyl)phosphonate is then hydrolyzed under strong acidic conditions to cleave the ethyl ester groups, affording the desired this compound.[3]

Experimental Protocols

Synthesis of Diethyl (10-bromodecyl)phosphonate

This protocol is adapted from an optimized procedure for the synthesis of ω-bromoalkylphosphonates.[1]

Materials:

  • 1,10-dibromodecane

  • Triethyl phosphite

  • Nitrogen gas supply

  • Standard laboratory glassware for distillation and reaction under inert atmosphere

Procedure:

  • Flame-dry all glassware under a nitrogen flow to ensure anhydrous conditions.

  • Set up a reaction flask equipped with a dropping funnel and a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

  • Charge the reaction flask with 1,10-dibromodecane.

  • Heat the 1,10-dibromodecane to 140 °C under a nitrogen atmosphere.

  • Add triethyl phosphite dropwise to the heated 1,10-dibromodecane over a period of 2 hours, maintaining the reaction temperature at 140 °C.

  • After the addition is complete, continue to stir the reaction mixture at 140 °C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum fractional distillation to isolate the pure diethyl (10-bromodecyl)phosphonate.

Synthesis of this compound

This protocol is a general method for the hydrolysis of dialkyl phosphonates.[3]

Materials:

  • Diethyl (10-bromodecyl)phosphonate

  • Concentrated hydrochloric acid (HCl, ~12 M)

  • Toluene (B28343)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask, combine diethyl (10-bromodecyl)phosphonate with an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 6-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess HCl and water by distillation under reduced pressure.

  • To remove residual traces of water, add toluene to the residue and perform an azeotropic distillation.

  • The resulting this compound can be further dried in a desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅). The product is often obtained as a viscous oil or a waxy solid and may not require further purification.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information for the Synthesis of Diethyl (10-bromodecyl)phosphonate

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio
1,10-DibromodecaneC₁₀H₂₀Br₂300.071.0
Triethyl phosphiteC₆H₁₅O₃P166.161.0
Diethyl (10-bromodecyl)phosphonateC₁₄H₃₀BrO₃P357.26-

Table 2: Reaction Conditions for the Synthesis of Diethyl (10-bromodecyl)phosphonate

ParameterValue
Temperature140 °C
Reaction Time3 hours
AtmosphereInert (Nitrogen)
Purification MethodVacuum Fractional Distillation

Table 3: Reaction Conditions for the Hydrolysis to this compound

ParameterValue
ReagentConcentrated Hydrochloric Acid
TemperatureReflux
Reaction Time6-12 hours
Work-upDistillation and Azeotropic Distillation with Toluene

Table 4: Predicted NMR Spectroscopic Data

CompoundNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)
Diethyl (10-bromodecyl)phosphonate¹H~4.05q, J ≈ 7.1 (OCH₂)
~3.40t, J ≈ 6.8 (CH₂Br)
~1.80-1.20m (CH₂)
~1.32t, J ≈ 7.1 (OCH₂CH₃)
¹³C~61.5d, J ≈ 6.5 (OCH₂)
~34.0(CH₂Br)
~32-22(CH₂)
~25.0d, J ≈ 140 (P-CH₂)
~16.5d, J ≈ 6.0 (OCH₂CH₃)
³¹P~+30 to +33-
This compound¹H~3.40t, J ≈ 6.8 (CH₂Br)
~1.80-1.20m (CH₂)
~11-12br s (P-OH)
¹³C~34.0(CH₂Br)
~32-22(CH₂)
~27.0d, J ≈ 135 (P-CH₂)
³¹P~+32 to +35-

Note: Predicted NMR data is based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[4][5]

Mandatory Visualizations

Michaelis_Arbuzov_Reaction R1 1,10-Dibromodecane Br-(CH₂)₁₀-Br I1 Phosphonium Intermediate [Br-(CH₂)₁₀-P⁺(OEt)₃] Br⁻ R1->I1 SN2 Attack R2 Triethyl phosphite P(OEt)₃ R2->I1 P1 Diethyl (10-bromodecyl)phosphonate Br-(CH₂)₁₀-P(O)(OEt)₂ I1->P1 Rearrangement P2 Bromoethane EtBr I1->P2

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of diethyl (10-bromodecyl)phosphonate.

Hydrolysis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acidic Hydrolysis A 1,10-Dibromodecane + Triethyl phosphite B Heat to 140°C (3 hours) A->B C Crude Diethyl (10-bromodecyl)phosphonate B->C D Vacuum Distillation C->D E Pure Diethyl Ester D->E F Pure Diethyl Ester + Conc. HCl E->F Proceed to Hydrolysis G Reflux (6-12 hours) F->G H Crude this compound G->H I Distillation & Azeotropic Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Chemical Properties of (10-bromodecyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-bromodecyl)phosphonic acid is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a flexible, alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a terminal bromine atom and a phosphonic acid head group, allows for sequential or convergent conjugation to a protein of interest (POI) ligand and an E3 ligase ligand. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, and analytical methods. Detailed experimental protocols and workflow visualizations are provided to support its application in research and development.

Physicochemical Properties

This compound is a long-chain organophosphorus compound. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from data on homologous long-chain alkylphosphonic acids and general principles of phosphonic acid chemistry.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₀H₂₂BrO₃P[3]
Molecular Weight 301.16 g/mol [3]
CAS Number 934985-98-5[3]
Appearance Expected to be a white to off-white solid, potentially waxy or sticky. Long-chain phosphonic acids are often hygroscopic.Inferred from similar compounds.
Melting Point Not reported. Estimated to be in the range of 60-100 °C.Based on data for n-dodecylphosphonic acid (68-73 °C and 101 °C).[4]
Boiling Point Not reported. Expected to be >300 °C.High value anticipated due to the polar phosphonic acid group and long alkyl chain.
Solubility 10 mM in DMSO.[3] Generally poor solubility in non-polar organic solvents. Soluble in water (especially when deprotonated to its salt form) and polar protic solvents like methanol (B129727) and ethanol.[3][5]
pKa Not reported. Expected pKa1 ~1-2.5 and pKa2 ~6-8.Phosphonic acids are significantly more acidic than their carboxylic acid analogues.[5]

Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups:

  • Terminal Bromine: The C-Br bond at the end of the decyl chain is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophilic groups such as amines, thiols, or alcohols, which is a key step in its use as a PROTAC linker.[6]

  • Phosphonic Acid Group: This group is acidic and can be deprotonated to form phosphonate (B1237965) salts.[5] It is a strong chelating agent for di- and trivalent metal ions. The P-C bond is generally stable, but can be cleaved under harsh oxidative conditions.[5] The phosphonic acid group can be esterified, though this is more commonly performed on the phosphonate ester precursor.

Stability: The compound is stable under normal laboratory conditions. However, like many long-chain phosphonic acids, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. For safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like (12-bromododecyl)phosphonic acid or (3-bromopropyl)phosphonic acid, which indicate potential for skin and eye irritation.[7][8]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester, followed by hydrolysis to the phosphonic acid.

Synthesis of Diethyl (10-bromodecyl)phosphonate

This protocol is based on the well-established Michaelis-Arbuzov reaction, a standard method for forming carbon-phosphorus bonds.[9][10]

Reaction Scheme:

Materials:

Procedure:

  • To a round-bottom flask, add 1,10-dibromodecane (1.0 equivalent).

  • Add a significant excess of triethyl phosphite (typically 3-5 equivalents). The excess triethyl phosphite also serves as the reaction solvent.

  • Heat the reaction mixture to reflux (typically 140-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

  • The crude product, diethyl (10-bromodecyl)phosphonate, can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Hydrolysis of Diethyl (10-bromodecyl)phosphonate to this compound

The dealkylation of the phosphonate ester to the phosphonic acid can be achieved via acidic hydrolysis or, more mildly, using the McKenna reaction with bromotrimethylsilane (B50905) (TMSBr).[11][12][13]

Protocol 3.2.1: Acidic Hydrolysis

Reaction Scheme:

Materials:

  • Diethyl (10-bromodecyl)phosphonate

  • Concentrated hydrochloric acid (~6 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethyl (10-bromodecyl)phosphonate in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.

  • The reaction is typically complete within 12-24 hours. Monitor by ³¹P NMR, observing the shift from the phosphonate ester to the phosphonic acid signal.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure using a rotary evaporator. Azeotropic distillation with toluene (B28343) can be used to remove the final traces of water.

  • The resulting crude this compound is often a viscous oil or a waxy solid.

Protocol 3.2.2: McKenna Reaction (TMSBr Hydrolysis)

This method is milder and often preferred for sensitive substrates.[11][14]

Reaction Scheme:

Materials:

  • Diethyl (10-bromodecyl)phosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve diethyl (10-bromodecyl)phosphonate (1.0 eq) in anhydrous ACN or CHCl₃.

  • Add bromotrimethylsilane (at least 2.2 equivalents, often a larger excess of 6-8 eq is used) to the solution at room temperature.[11]

  • Seal the flask and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 36 °C) for 12-24 hours.[14]

  • Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester intermediate.

  • After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess TMSBr under reduced pressure.

  • To the resulting residue, add methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters.[11]

  • Evaporate the methanol under reduced pressure to yield the desired this compound.

Purification

Purification of long-chain phosphonic acids can be challenging due to their often sticky, waxy, and hygroscopic nature.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be attempted. For long-chain phosphonic acids, this might involve dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent, or crystallization from a non-polar solvent like hexane (B92381) at low temperatures.

  • Washing/Trituration: The crude product can be washed or triturated with a solvent in which it is poorly soluble (e.g., cold diethyl ether or hexane) to remove more soluble impurities.

  • Chromatography: Due to their high polarity, standard silica gel chromatography is often difficult. Reversed-phase HPLC may be a viable option for small-scale purification.[5]

Analytical Characterization

Table 2: Analytical Methods for this compound and its Precursor

MethodPrecursor: Diethyl (10-bromodecyl)phosphonateProduct: this compound
³¹P NMR Expected singlet at δ ≈ 30-33 ppm (in CDCl₃).[1][15]Expected singlet at δ ≈ 30-35 ppm (in D₂O or DMSO-d₆). Chemical shift is pH-dependent.[16]
¹H NMR Complex multiplet for the -(CH₂)₉- chain, triplet for -CH₂Br (~3.4 ppm), multiplet for -P(O)CH₂- (~1.7 ppm), multiplet for -OCH₂CH₃ (~4.1 ppm), and triplet for -OCH₂CH₃ (~1.3 ppm).Similar signals for the alkyl chain, with the ethoxy signals absent. Broad signal for the acidic P-OH protons.
¹³C NMR Distinct signals for each carbon in the decyl chain, the two carbons of the ethoxy groups, and the carbon attached to the phosphorus.Signals for the ten carbons of the decyl chain.
HPLC-MS Can be analyzed by reversed-phase HPLC with ESI-MS detection.Due to high polarity, analysis is challenging. Methods may involve ion-pair chromatography, HILIC, or derivatization. ESI-MS in negative mode is typically used for detection.[17][18]

Application in PROTAC Synthesis

This compound serves as a linker to connect a warhead (ligand for the protein of interest) and an anchor (ligand for an E3 ligase). The synthesis can be performed in a stepwise manner.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A (10-bromodecyl) phosphonic acid D Step 1: Nucleophilic Substitution (Warhead-NH-(CH₂)₁₀-P(O)(OH)₂) A->D Reacts with B Warhead-NH₂ (POI Ligand with Amine) B->D C Anchor-COOH (E3 Ligase Ligand with Acid) E Step 2: Amide Coupling (Warhead-NH-(CH₂)₁₀-P(O)(OH)-O-Anchor) C->E Coupling Reagents D->E Intermediate F Final PROTAC Molecule E->F Purification

References

Technical Guide: Spectroscopic Characterization of (10-bromodecyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (10-bromodecyl)phosphonic acid. While experimental spectra for this specific molecule are not publicly available, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for the identification, characterization, and quality control of this important bifunctional molecule.

Chemical Structure and Properties

This compound is a linear alkyl chain functionalized with a terminal bromine atom and a phosphonic acid group. This structure makes it a valuable linker in the development of various chemical probes and therapeutic agents, such as proteolysis-targeting chimeras (PROTACs).

  • Molecular Formula: C₁₀H₂₂BrO₃P[1]

  • Molecular Weight: 301.15 g/mol [1]

Predicted NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s2HP-OH
3.40t2HH₂ C-Br
~1.8-1.9m2HH₂ C-CH₂Br
~1.6-1.7m2HH₂ C-P
~1.2-1.5m14H-(CH₂ )₇-

Note: The chemical shift of the acidic protons of the phosphonic acid group is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, this signal can appear as a broad singlet. The multiplicity "t" denotes a triplet, and "m" denotes a multiplet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~34C H₂-Br
~33C H₂-CH₂Br
~30-31-(C H₂)n- (multiple peaks)
~28-29-(C H₂)n- (multiple peaks)
~25-26C H₂-P (doublet due to ¹JC-P)
~22C H₂-CH₂P (doublet due to ²JC-P)

Note: The carbon attached to the phosphorus atom will appear as a doublet due to one-bond coupling (¹JC-P). The adjacent carbon will also show coupling, but with a smaller coupling constant (²JC-P).

³¹P NMR Spectroscopy

Table 3: Predicted ³¹P NMR Data (Proton Decoupled, Solvent: CDCl₃, 162 MHz)

Chemical Shift (δ, ppm)Multiplicity
~30-35s

Note: The chemical shift of ³¹P is sensitive to the solvent and pH. The spectrum is typically recorded with proton decoupling, resulting in a singlet ("s"). Without decoupling, the signal would be a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionm/z (calculated)
[M-H]⁻300.0461
[M+H]⁺302.0614
[M+Na]⁺324.0433

Note: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a multinuclear probe (e.g., 400 MHz).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A reference standard, such as 85% H₃PO₄, can be used as an external reference.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically containing a small amount of formic acid (for positive ion mode) or ammonia/piperidine (for negative ion mode).

Data Acquisition:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for phosphonic acids. Both positive and negative ion modes should be tested to determine the optimal ionization.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

Logical Relationship of Analytical Data

The following diagram illustrates how the different analytical techniques confirm the structure of this compound.

G Structural Confirmation of this compound cluster_structure Chemical Structure cluster_analytical_data Analytical Techniques cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_confirmation Structural Confirmation Structure This compound C10H22BrO3P MW: 301.15 H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR P_NMR 31P NMR Structure->P_NMR MS HRMS Structure->MS Alkyl_Chain Alkyl Chain Signals (δ 1.2-1.9 ppm in 1H) (δ 22-33 ppm in 13C) H_NMR->Alkyl_Chain CH2Br CH2-Br Group (δ ~3.4 ppm in 1H) (δ ~34 ppm in 13C) H_NMR->CH2Br PO3H2 Phosphonic Acid Group (Signal in 31P NMR) (Acidic protons in 1H) H_NMR->PO3H2 C_NMR->Alkyl_Chain C_NMR->CH2Br CH2P CH2-P Group (Coupling in 13C) C_NMR->CH2P P_NMR->PO3H2 Molecular_Weight Molecular Weight and Formula (Isotopic pattern for Br) MS->Molecular_Weight

Caption: Structural confirmation workflow for this compound.

References

Hydrolysis of diethyl (10-bromodecyl)phosphonate to the phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the hydrolysis of diethyl (10-bromodecyl)phosphonate to its corresponding phosphonic acid, a critical transformation in the synthesis of various biologically active compounds and materials. This document outlines common experimental protocols, presents relevant quantitative data from analogous reactions, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

The conversion of phosphonate (B1237965) esters to phosphonic acids is a fundamental deprotection step in organic synthesis. Phosphonic acids are valued for their structural analogy to phosphates, their ability to coordinate with metals, and their role as bioactive molecules.[1] The hydrolysis of diethyl phosphonates can be achieved under various conditions, ranging from harsh acidic environments to milder silyl (B83357) halide-mediated transformations.[1][2] The choice of method often depends on the functional group tolerance of the substrate. For a molecule like diethyl (10-bromodecyl)phosphonate, which contains a terminal bromoalkyl chain, milder conditions are generally preferred to avoid potential side reactions.

Hydrolysis Methodologies

Two primary approaches for the hydrolysis of diethyl phosphonates are prevalent in the literature: acidic hydrolysis and silyl halide-mediated dealkylation.

1. Acidic Hydrolysis:

This is the most traditional method, typically employing concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux temperatures.[3] The reaction proceeds via an S(N)2 mechanism, where a water molecule attacks the phosphorus center.[4] While effective, these harsh conditions are often incompatible with sensitive functional groups.

2. Silyl Halide-Mediated Dealkylation:

This approach offers a milder alternative to strong acids and is often the method of choice for complex molecules.[2] Trimethylsilyl halides, particularly bromotrimethylsilane (B50905) (TMSBr) and, to a lesser extent, chlorotrimethylsilane (B32843) (TMSCl), are the most common reagents.[5][6]

  • Bromotrimethylsilane (TMSBr) - The McKenna Reaction: This is a well-established and highly efficient method for the dealkylation of diethyl phosphonates.[1][6] The reaction proceeds in two steps: first, the diethyl phosphonate is converted to a bis(trimethylsilyl) phosphonate ester by reaction with TMSBr.[6] This intermediate is then readily hydrolyzed to the phosphonic acid upon treatment with an alcohol (e.g., methanol) or water under neutral conditions.[7][8]

  • Chlorotrimethylsilane (TMSCl): While less reactive than TMSBr, TMSCl can also be used for the deprotection of diethyl phosphonates.[5] To achieve satisfactory yields and reaction times, the reaction often requires elevated temperatures in a sealed vessel or the addition of an iodide salt like sodium iodide (NaI) or sodium bromide (NaBr).[5][9]

Experimental Protocols

The following are detailed experimental protocols for the hydrolysis of a generic diethyl phosphonate, which can be adapted for diethyl (10-bromodecyl)phosphonate.

Protocol 1: Dealkylation using Bromotrimethylsilane (McKenna Reaction)

This protocol describes a mild method for the deprotection of a diethyl phosphonate to the corresponding phosphonic acid.[10]

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the diethyl (10-bromodecyl)phosphonate (1.0 equivalent) in anhydrous dichloromethane or chloroform.

  • Add bromotrimethylsilane (at least 2.2 equivalents, one for each ethyl group) to the solution at room temperature.

  • Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    31^{31}31
    P NMR spectroscopy to confirm the formation of the bis(trimethylsilyl) ester intermediate. Reaction times can vary, but are often in the range of 16-24 hours.[8]

  • After the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure.

  • To the resulting residue, add methanol and stir for 2 hours at room temperature to effect the solvolysis of the silyl esters.[7]

  • Evaporate the methanol under reduced pressure to yield the crude (10-bromodecyl)phosphonic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Dealkylation using Chlorotrimethylsilane (TMSCl)

This protocol outlines the dealkylation of a diethyl phosphonate using the less reactive but more economical TMSCl.[5]

Materials:

  • Diethyl (10-bromodecyl)phosphonate

  • Chlorotrimethylsilane (TMSCl)

  • Chlorobenzene (B131634)

  • Water

  • Sealed glass pressure tube

  • Heating mantle

Procedure:

  • In a sealed glass pressure tube, combine diethyl (10-bromodecyl)phosphonate (1.0 equivalent) with chlorobenzene as the solvent.

  • Add an excess of chlorotrimethylsilane (typically 1.5 to 2 equivalents per ester group) to the tube.[11]

  • Seal the tube and heat the reaction mixture to a temperature between 130-140°C.[11]

  • Maintain heating until the reaction is complete, which can take from 8 to 12 hours.[11] The reaction can be monitored by taking aliquots, evaporating the solvent, and analyzing by ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    31^{31}31
    P NMR in D(_2)O.

  • After completion, cool the reaction vessel to room temperature.

  • The hydrolysis of the intermediate silyl phosphonate can be achieved by adding water directly to the reaction mixture with vigorous stirring.[11]

  • The resulting phosphonic acid can be recovered by conventional methods such as filtration or extraction, followed by purification if needed.[11]

Data Presentation

The following table summarizes quantitative data for the hydrolysis of various diethyl phosphonates under different conditions, providing a reference for expected outcomes.

Starting Diethyl PhosphonateReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Tenofovir Diethyl EsterTMSBr (12 eq)AcetonitrileReflux879[9]
Tenofovir Diethyl EsterTMSCl (4.5 eq)Chlorobenzene125975[9]
Adenosine DiethylphosphonatesTMSClChlorobenzene130-140-Equivalent to TMSBr[11]
Various Diethyl PhosphonatesTMSClChlorobenzene130-1408-12High Conversion[5][11]
Diethyl BenzylphosphonateConc. HClWaterReflux--[4]
Generic Diethyl PhosphonateTMSBr (6-8 eq)Acetonitrile or Chloroform3624-[7]

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Figure 1. General Reaction Pathway for Silyl Halide-Mediated Hydrolysis start Diethyl (10-bromodecyl)phosphonate intermediate Bis(trimethylsilyl) (10-bromodecyl)phosphonate start->intermediate Dealkylation reagent1 + TMSX (X = Br, Cl) product This compound intermediate->product Hydrolysis/Solvolysis reagent2 + H₂O or MeOH Experimental_Workflow Figure 2. Experimental Workflow for McKenna Reaction cluster_step1 Step 1: Silylation cluster_step2 Step 2: Workup cluster_step3 Step 3: Isolation dissolve Dissolve Diethyl Phosphonate in Anhydrous Solvent add_tmsbr Add TMSBr under Inert Atmosphere dissolve->add_tmsbr stir Stir at Room Temperature add_tmsbr->stir evaporate1 Evaporate Solvent and Excess TMSBr stir->evaporate1 add_methanol Add Methanol for Solvolysis evaporate1->add_methanol stir2 Stir at Room Temperature add_methanol->stir2 evaporate2 Evaporate Methanol stir2->evaporate2 purify Purify Phosphonic Acid (e.g., Recrystallization) evaporate2->purify

References

Molecular weight and formula of (10-bromodecyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of (10-bromodecyl)phosphonic acid, a key building block in various chemical syntheses, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C10H22BrO3P[1][2][3][4]
Molecular Weight 301.16 g/mol [1][3]
Alternate Molecular Weight 301.2 g/mol [2]

Chemical Structure and Functionality

This compound is an alkyl chain-based linker.[1] Its structure features a ten-carbon chain, providing a flexible spacer. One end of the chain is terminated by a phosphonic acid group, which can participate in various chemical reactions, including esterification and amide bond formation. The other end of the alkyl chain is functionalized with a bromine atom, a versatile handle for nucleophilic substitution reactions.

This bifunctional nature makes this compound a valuable component in the synthesis of more complex molecules. In the context of PROTACs, the alkyl chain serves as a linker to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the desired final product. However, a generalized workflow for its use in the synthesis of a PROTAC could be conceptualized as follows:

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: This compound, Target Ligand, E3 Ligase Ligand step1 Reaction 1: Couple Target Ligand to Linker start->step1 Coupling Agent step2 Purification 1 step1->step2 step3 Reaction 2: Couple E3 Ligase Ligand to Linker-Target Ligand Conjugate step2->step3 Coupling Agent step4 Purification 2 step3->step4 end_product Final PROTAC Molecule step4->end_product signaling_pathway cluster_pathway Targeted Protein Degradation Pathway protac PROTAC Molecule ternary_complex Ternary Complex (PROTAC + Target + E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome degradation Degradation of Target Protein proteasome->degradation

References

Methodological & Application

Application Notes & Protocols: Formation of (10-bromodecyl)phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Self-assembled monolayers (SAMs) of (10-bromodecyl)phosphonic acid are highly organized molecular layers that spontaneously form on a variety of metal oxide surfaces. The phosphonic acid headgroup provides a robust anchor to substrates such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), zirconium oxide (ZrO₂), and indium tin oxide (ITO), forming strong covalent or coordination bonds. The long alkyl chain promotes the formation of a densely packed, ordered monolayer, while the terminal bromine atom serves as a versatile chemical handle for subsequent surface modification.

The bromo-terminus can be readily converted into other functional groups via nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including peptides, proteins, DNA, and small molecule drugs. This two-step functionalization strategy—SAM formation followed by surface reaction—provides a powerful platform for creating tailored interfaces for applications in biosensing, drug delivery, medical implant functionalization, and fundamental cell-surface interaction studies.

One of the most common and useful transformations of the bromo-terminated SAM is its conversion to an azido-terminated SAM by reaction with sodium azide (B81097). The resulting azide group can then be used in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize alkyne-modified molecules.

Experimental Protocols

Protocol 1: Formation of this compound SAMs

This protocol describes the formation of a this compound SAM on a titanium oxide surface. The principles can be adapted for other suitable metal oxide substrates.

1. Substrate Preparation:

  • Materials: Titanium-coated silicon wafers or titanium foils, isopropanol (B130326) (reagent grade), methanol (B129727) (reagent grade), deionized (DI) water (18.2 MΩ·cm), piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

  • Procedure:

    • Cut the titanium substrate to the desired size.

    • Sonicate the substrate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in methanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrate under a stream of dry nitrogen gas.

    • For a more rigorous cleaning, immerse the substrate in freshly prepared piranha solution for 15 minutes to remove organic residues and create a uniform oxide layer with surface hydroxyl groups.

    • Rinse the substrate copiously with DI water.

    • Dry the substrate under a stream of dry nitrogen gas.

    • Use the cleaned substrate immediately for SAM formation.

2. SAM Deposition:

  • Materials: this compound, anhydrous ethanol (B145695), a clean glass container with a tight-fitting lid.

  • Procedure:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Place the cleaned titanium substrate in the glass container.

    • Pour the phosphonic acid solution into the container, ensuring the substrate is fully submerged.

    • Seal the container and leave it at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.

    • After incubation, remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen gas.

    • The substrate is now coated with a this compound SAM.

Protocol 2: Conversion of Bromo-terminated SAM to Azido-terminated SAM

This protocol details the nucleophilic substitution of the terminal bromine with an azide group.

1. Materials:

  • Substrate with this compound SAM.

  • Sodium azide (NaN₃). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with care and appropriate PPE.

  • Anhydrous N,N-Dimethylformamide (DMF).

2. Procedure:

  • Prepare a 10 mM solution of sodium azide in anhydrous DMF.

  • Immerse the this compound SAM-coated substrate in the sodium azide solution.

  • Heat the reaction mixture at 60-70°C for 12-24 hours under a nitrogen atmosphere to prevent side reactions.

  • After the reaction, remove the substrate and rinse it thoroughly with fresh DMF.

  • Rinse the substrate with ethanol and then with DI water.

  • Dry the substrate under a stream of dry nitrogen gas.

  • The surface is now functionalized with an azido-terminated SAM, ready for subsequent "click" chemistry reactions.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of alkylphosphonic acid SAMs.

ParameterUnmodified Substrate (e.g., TiO₂)This compound SAMAzido-terminated SAM
Static Water Contact Angle ~20-40°~80-90°~70-80°
Ellipsometric Thickness Native Oxide Layer~1.5 - 2.0 nm~1.5 - 2.0 nm
XPS Atomic Concentration (%)
C 1sVaries (adventitious carbon)~50-60%~50-60%
O 1sHigh~20-30%~20-30%
P 2p0%~5-10%~5-10%
Br 3d0%~2-5%~0%
N 1s0%0%~5-10%

Note: These are representative values and can vary depending on the specific substrate, SAM quality, and characterization instrument.

Visualizations

Experimental Workflow for SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Titanium Substrate p2 Sonication in Isopropanol & Methanol p1->p2 p3 Piranha Clean (Optional) p2->p3 p4 Rinse & Dry p3->p4 s2 Immerse Substrate (18-24h, RT) p4->s2 s1 Prepare 1 mM (10-bromodecyl)phosphonic acid in Ethanol s1->s2 s3 Rinse with Ethanol s2->s3 s4 Dry s3->s4 c1 Contact Angle s4->c1 c2 XPS s4->c2 c3 Ellipsometry s4->c3

Caption: Workflow for the formation of this compound SAMs.

Signaling Pathway: Surface Modification

G cluster_0 Initial Surface cluster_1 SAM Formation cluster_2 Nucleophilic Substitution cluster_3 Click Chemistry start Substrate-OH (e.g., Ti-OH) sam Substrate-O-P(O)(OH)-R-Br (Bromo-terminated SAM) start->sam This compound azide Substrate-O-P(O)(OH)-R-N3 (Azido-terminated SAM) sam->azide NaN3, DMF click Substrate-O-P(O)(OH)-R-Triazole-Molecule (Functionalized Surface) azide->click Alkyne-Molecule, Cu(I) catalyst

Caption: Reaction pathway for surface functionalization via a bromo-terminated SAM.

Application Notes and Protocols for (10-bromodecyl)phosphonic acid SAMs on Silicon Oxide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and functionalization of self-assembled monolayers (SAMs) of (10-bromodecyl)phosphonic acid on silicon oxide (SiO₂) substrates. The terminal bromine group serves as a versatile chemical handle for the subsequent attachment of a wide range of molecules, making these SAMs a powerful platform for applications in biosensing, drug delivery, and materials science.

Application Notes

This compound self-assembled monolayers (SAMs) on silicon oxide substrates offer a robust and versatile platform for surface functionalization. The phosphonic acid headgroup forms strong, covalent bonds with the silicon oxide surface, leading to the formation of dense and stable monolayers.[1][2] The key feature of these SAMs is the terminal bromine atom on the decyl chain, which provides a reactive site for a variety of subsequent chemical modifications.

The primary applications for these SAMs revolve around the ability to use the terminal bromine as a leaving group in nucleophilic substitution reactions.[3][4][5][6] This allows for the covalent attachment of a diverse array of molecules, including:

  • Biomolecules: Peptides, proteins, and DNA can be immobilized on the surface for the development of biosensors and microarrays.

  • Small Molecules: Drugs or targeting ligands can be attached for studies in controlled release and targeted drug delivery.

  • Polymers: Surface-initiated polymerization can be carried out to create polymer brushes with tailored properties.

  • Fluorophores and Quenchers: These can be attached for the development of fluorescence-based sensing platforms.

The introduction of bromine into molecular structures is a recognized strategy in drug design, potentially increasing therapeutic activity and influencing the metabolic profile of a drug.[7] Bromine's versatility in forming a wide range of derivatives makes it a valuable component in the synthesis of various pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.[8]

Experimental Protocols

Preparation of this compound SAMs on Silicon Oxide

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which involves the initial physisorption of the phosphonic acid onto the substrate followed by a thermal annealing step to form a covalent bond.[1][2]

Materials:

  • Silicon wafers with a native oxide layer (or thermally grown oxide)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the silicon substrates in Piranha solution for 15-30 minutes to remove organic contaminants and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation (T-BAG Method):

    • Prepare a 1 mM solution of this compound in anhydrous THF.

    • Place the cleaned and dried silicon substrates in the phosphonic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the substrates to incubate in the solution for 24-48 hours at room temperature.[9]

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous THF to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

  • Thermal Annealing:

    • Place the substrates in an oven and heat at 120-140°C for 1-2 hours to promote the formation of covalent Si-O-P bonds.[1][10]

    • Allow the substrates to cool to room temperature.

    • Sonicate the substrates in fresh THF for 5-10 minutes to remove any remaining non-covalently bound molecules.

    • Rinse with THF and dry under a stream of nitrogen.

Characterization of this compound SAMs

a) Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity of the surface and the quality of the SAM.

  • Procedure: Measure the static water contact angle on the functionalized surface. A well-formed, uniform monolayer will exhibit a higher contact angle compared to the bare silicon oxide surface.

  • Expected Results: The water contact angle for a bromine-terminated SAM is expected to be around 83°.[11]

b) Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure: Use a spectroscopic ellipsometer to measure the change in polarization of light upon reflection from the surface. Model the data using a layered model (e.g., Si/SiO₂/SAM).

  • Expected Results: The thickness of a well-ordered decyl-chain SAM is expected to be in the range of 1.5 - 2.0 nm.

c) X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.

  • Procedure: Acquire high-resolution spectra of the P 2p, C 1s, O 1s, Si 2p, and Br 3d regions.

  • Expected Results: The presence of phosphorus and bromine peaks will confirm the successful deposition of the SAM. The high-resolution C 1s spectrum can be used to analyze the chemical states of the carbon atoms in the alkyl chain.

d) Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface morphology and measure the SAM thickness on partially covered surfaces.

  • Procedure: Image the surface in tapping mode. To measure thickness, a portion of the SAM can be removed (e.g., by scratching) to create a height difference.

  • Expected Results: A full-coverage SAM should exhibit a smooth, uniform surface. The thickness of an octadecylphosphonic acid SAM (a longer chain analogue) has been measured to be approximately 1.8 nm.[5]

Functionalization of Bromo-Terminated SAMs via Nucleophilic Substitution

This protocol provides a general procedure for replacing the terminal bromine with other functional groups. The specific reaction conditions (solvent, temperature, reaction time) may need to be optimized depending on the nucleophile used.

Materials:

  • This compound SAM-functionalized silicon oxide substrate

  • Nucleophile of choice (e.g., sodium azide, potassium thiocyanate, an amine-containing molecule)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Prepare a solution of the desired nucleophile in an appropriate anhydrous solvent. The concentration will depend on the reactivity of the nucleophile.

  • Immerse the bromo-terminated SAM substrate in the nucleophile solution under an inert atmosphere.

  • Heat the reaction mixture if necessary to drive the reaction to completion. Reaction times can range from a few hours to 24 hours.[11]

  • After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent and then with a solvent in which the product is soluble to remove excess reagents and byproducts.

  • Dry the substrate under a stream of nitrogen.

  • Characterize the newly functionalized surface using techniques such as XPS and contact angle measurements to confirm the success of the substitution reaction. A successful reaction will result in the disappearance of the bromine signal in the XPS spectrum and a change in the water contact angle.

Data Presentation

Table 1: Expected Surface Properties of this compound SAMs on Silicon Oxide

ParameterExpected ValueCharacterization TechniqueReference
Water Contact Angle~83°Contact Angle Goniometry[11]
SAM Thickness1.5 - 2.0 nmEllipsometry, AFM[5][11]
Surface Roughness (RMS)< 0.5 nmAFM[5]

Note: The values presented are based on literature for similar bromo-terminated silane (B1218182) SAMs or alkylphosphonic acid SAMs and should be experimentally verified for this compound SAMs.

Table 2: XPS Binding Energies for Key Elements

ElementOrbitalExpected Binding Energy (eV)
PhosphorusP 2p~133-134
CarbonC 1s~285 (alkyl), ~286.5 (C-Br)
BromineBr 3d~70-71
SiliconSi 2p~99 (bulk), ~103 (oxide)
OxygenO 1s~532-533

Note: Exact binding energies can vary slightly depending on the instrument and charge correction.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG) Si_wafer Silicon Wafer (Si/SiO2) Cleaning Piranha Cleaning Si_wafer->Cleaning Rinsing_Drying DI Water Rinse & N2 Dry Cleaning->Rinsing_Drying Incubation Incubate Substrate (24-48h) Rinsing_Drying->Incubation Solution_Prep Prepare 1 mM this compound in THF Solution_Prep->Incubation Rinsing_Drying2 THF Rinse & N2 Dry Incubation->Rinsing_Drying2 Annealing Thermal Anneal (120-140°C) Rinsing_Drying2->Annealing Sonication Sonicate in THF Annealing->Sonication Final_Rinse Final Rinse & Dry Sonication->Final_Rinse Nucleophilic_Substitution_Workflow cluster_reaction Surface Reaction cluster_post_reaction Post-Reaction Processing Bromo_SAM Bromo-Terminated SAM on SiO2 Reaction Immerse Substrate & React Bromo_SAM->Reaction Nucleophile_Sol Prepare Nucleophile Solution Nucleophile_Sol->Reaction Rinsing Rinse with Solvents Reaction->Rinsing Drying Dry with N2 Rinsing->Drying Characterization Characterize Surface (XPS, Contact Angle) Drying->Characterization Functionalized_SAM Functionalized SAM Characterization->Functionalized_SAM SAM_Structure cluster_substrate Substrate cluster_sam Self-Assembled Monolayer Si Si SiO2 SiO2 p1 P o11 p1->o11 o12 p1->o12 o13 p1->o13 c1 C10H20 p1->c1 o11->SiO2 Si-O-P br1 Br c1->br1

References

Surface Functionalization with (10-bromodecyl)phosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10-bromodecyl)phosphonic acid is a bifunctional organic molecule utilized for the surface modification of various materials. Its key structural features are a long alkyl chain that promotes the formation of well-ordered self-assembled monolayers (SAMs), a phosphonic acid headgroup that strongly binds to a wide range of metal oxide surfaces, and a terminal bromo group that serves as a reactive site for subsequent chemical modifications. This unique combination of properties makes it a valuable tool for creating stable, functionalized surfaces for applications in drug delivery, biomolecule immobilization, and materials science. The phosphonic acid group provides a robust anchor to substrates such as titanium, stainless steel, aluminum oxide, and indium tin oxide, which are frequently used in biomedical implants and electronic devices.[1] The terminal bromo group allows for covalent attachment of biomolecules, drugs, or other moieties through nucleophilic substitution reactions.

Applications

The primary application of this compound is in the creation of functionalized surfaces for the covalent attachment of therapeutic agents or biomolecules.[1] This is particularly relevant in the field of drug development, where it can be used to:

  • Functionalize biomedical implants: Create drug-eluting stents or other medical devices by immobilizing therapeutic agents on their surfaces.[1]

  • Develop biosensors: Covalently attach enzymes, antibodies, or other recognition elements to sensor surfaces.

  • Control cell adhesion: Modify surface properties to either promote or prevent cell attachment.

  • Serve as a linker in PROTACs: While not a surface application, the alkyl chain and reactive group are characteristic of linkers used in Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following protocols provide a general framework for the surface functionalization of metal oxide substrates with this compound. It is important to note that optimal conditions (e.g., concentration, immersion time, and temperature) may vary depending on the specific substrate and the desired surface coverage.

Materials
  • This compound

  • Substrate (e.g., titanium, stainless steel, silicon wafer with native oxide)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas stream

Protocol 1: Substrate Cleaning and Activation
  • Cut the substrate to the desired dimensions.

  • Sonciate the substrate in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.

  • Dry the substrate under a stream of nitrogen gas.

  • For silicon-based or titanium substrates, immerse in Piranha solution for 15-30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

  • Rinse the substrate thoroughly with deionized water.

  • Dry the substrate under a stream of nitrogen gas.

Protocol 2: Formation of the Self-Assembled Monolayer (SAM)
  • Prepare a 1-5 mM solution of this compound in an anhydrous solvent.

  • Immerse the cleaned and activated substrate in the phosphonic acid solution.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature. For some substrates, gentle heating (e.g., to 50-60°C) may facilitate monolayer formation.

  • After immersion, remove the substrate from the solution.

  • Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

  • Dry the functionalized substrate under a stream of nitrogen gas.

  • Optional: Anneal the substrate at 100-120°C for 1-2 hours to improve the ordering and stability of the monolayer.

Protocol 3: Surface Characterization

The quality and properties of the this compound SAM can be characterized using various surface-sensitive techniques:

  • Contact Angle Goniometry: To determine the surface energy and hydrophobicity. An increase in the water contact angle compared to the clean substrate indicates the formation of a hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface. The presence of bromine (Br 3d) and phosphorus (P 2p) peaks confirms the presence of the monolayer.

  • Ellipsometry: To measure the thickness of the SAM.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

Data Presentation

The following tables present representative data for the characterization of a this compound monolayer on a titanium oxide surface. Note: These are example values, and actual results may vary depending on the experimental conditions.

ParameterClean TiO₂ SubstrateTiO₂ Functionalized with this compound
Water Contact Angle ~20°~85°
Monolayer Thickness N/A~1.5 - 2.0 nm

Table 1: Representative Contact Angle and Thickness Data.

ElementAtomic Concentration (%) on Clean TiO₂Atomic Concentration (%) on Functionalized TiO₂
Ti 2p 2515
O 1s 5540
C 1s 2035
P 2p 05
Br 3d 05

Table 2: Representative XPS Elemental Composition Data.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization sub1 Substrate Cleaning (Sonication) sub2 Surface Activation (Piranha Treatment) sub1->sub2 sub3 Rinsing & Drying sub2->sub3 func1 Immersion in (10-bromodecyl)phosphonic acid solution sub3->func1 func2 SAM Formation (12-24h) func1->func2 func3 Rinsing & Drying func2->func3 char1 Contact Angle func3->char1 char2 XPS func3->char2 char3 Ellipsometry func3->char3 signaling_pathway sub Substrate (e.g., TiO₂) sam This compound Monolayer sub->sam P-O-Ti bond linker Nucleophilic Substitution (e.g., with -NH₂ or -SH group) sam->linker Br⁻ leaving group bio Biomolecule (Drug, Peptide, etc.) linker->bio

References

Application Notes and Protocols for Click Chemistry on Bromo-Terminated Phosphonic Acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface functionalization of materials via click chemistry on bromo-terminated phosphonic acid self-assembled monolayers (SAMs). This powerful technique allows for the covalent attachment of a wide variety of molecules, including peptides, drugs, and fluorophores, to oxide surfaces with high specificity and efficiency. The protocols outlined below cover the formation of the initial bromo-terminated SAM, its conversion to an azide-terminated surface, and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Overview of the Process

The functionalization strategy involves a three-step process:

  • SAM Formation: A self-assembled monolayer of a bromo-terminated alkylphosphonic acid is formed on a hydroxylated oxide surface (e.g., silicon oxide, aluminum oxide, indium tin oxide).

  • Azide (B81097) Substitution: The terminal bromine atoms of the SAM are converted to azide groups via nucleophilic substitution.

  • Click Chemistry: The desired alkyne-containing molecule is then covalently attached to the azide-terminated surface using the highly efficient CuAAC reaction.

This method offers a robust and versatile platform for surface bio-functionalization, enabling precise control over surface chemistry for applications in biosensing, drug delivery, and cell adhesion studies.

Data Presentation

The following table summarizes typical quantitative data obtained during the functionalization process of a silicon oxide surface. Such characterization is crucial for verifying the success of each step.

StepSurface FunctionalityWater Contact Angle (θ)Expected XPS SignalsKey Infrared Absorptions
1Bromo-terminated (-Br)~83°C 1s, O 1s, Si 2p, P 2p, Br 3d~2920 cm⁻¹ (CH₂ asym), ~2850 cm⁻¹ (CH₂ sym)
2Azide-terminated (-N₃)~80°C 1s, O 1s, Si 2p, P 2p, N 1s (at ~400 eV and ~404 eV)~2100 cm⁻¹ (azide stretch, N₃)
3Triazole-linked (Clicked)Varies with attached moleculeC 1s, O 1s, Si 2p, P 2p, N 1s (triazole)Disappearance of azide peak at ~2100 cm⁻¹

Experimental Protocols

Protocol 1: Formation of Bromo-Terminated Phosphonic Acid SAMs

This protocol describes the formation of a bromo-terminated phosphonic acid SAM on a silicon oxide substrate.

Materials:

  • Silicon wafers

  • 11-Bromoundecylphosphonic acid

  • Ethanol (B145695) (anhydrous)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Immerse the silicon wafers in the piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Remove the wafers and rinse extensively with DI water.

    • Dry the wafers under a stream of nitrogen or argon.

  • SAM Deposition:

    • Prepare a 1 mM solution of 11-bromoundecylphosphonic acid in anhydrous ethanol.

    • Immerse the cleaned and dried silicon wafers in this solution for 18-24 hours at room temperature.

    • After immersion, remove the wafers and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Sonicate the wafers in fresh ethanol for 5 minutes.

    • Dry the wafers under a stream of nitrogen or argon.

    • The bromo-terminated SAM is now ready for characterization or the next step.

Protocol 2: Conversion to Azide-Terminated SAMs

This protocol details the conversion of the bromo-terminated SAM to an azide-terminated SAM.

Materials:

  • Bromo-terminated SAM substrates

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • DI water

  • Nitrogen or Argon gas

Procedure:

  • Azide Substitution Reaction:

    • Prepare a saturated solution of sodium azide in anhydrous DMF.

    • Immerse the bromo-terminated SAM substrates in the sodium azide solution.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.[1]

  • Washing and Rinsing:

    • Remove the wafers from the reaction solution and rinse thoroughly with DMF.

    • Sonicate the wafers in ethanol for 5 minutes.[1]

    • Sonicate the wafers in DI water for 5 minutes.[1]

    • Dry the azide-terminated wafers under a stream of nitrogen or argon.

    • The surface is now ready for the click reaction. The success of this step can be verified by the appearance of a characteristic azide stretch in the IR spectrum (~2100 cm⁻¹) and the detection of nitrogen in XPS analysis.[2]

Protocol 3: CuAAC Click Chemistry on Azide-Terminated SAMs

This protocol describes the final step of attaching an alkyne-terminated molecule to the azide-functionalized surface.

Materials:

  • Azide-terminated SAM substrates

  • Alkyne-terminated molecule of interest (e.g., a peptide, fluorophore)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Solvent system (e.g., DMSO/DI water or Ethanol/DI water)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reaction Solutions:

    • Solution A (Alkyne): Prepare a 1-2 mM solution of the alkyne-terminated molecule in the chosen solvent system (e.g., 1:1 DMSO/DI water).

    • Solution B (Catalyst): Prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (e.g., 2 mM) and TBTA (e.g., 2 mM) in DMSO by sonicating for 10 minutes.[3]

    • Solution C (Reducing Agent): Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in DI water.

  • Click Reaction:

    • Place the azide-terminated SAM substrate in a reaction vessel.

    • Add the alkyne solution (Solution A) to the vessel, ensuring the surface is fully covered.

    • Add the catalyst solution (Solution B) to the reaction mixture (final copper concentration is typically in the range of 0.1-1 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (Solution C) to a final concentration of 1-5 mM.

    • Gently agitate the reaction mixture and allow it to proceed for 2-24 hours at room temperature. The reaction time may need to be optimized depending on the specific reactants.

  • Washing and Rinsing:

    • After the reaction, remove the substrate and rinse it extensively with the solvent used for the reaction.

    • Sonicate the substrate in the appropriate solvent (e.g., ethanol, then DI water) for 5 minutes each to remove any non-covalently bound material.

    • Dry the functionalized surface under a stream of nitrogen or argon.

    • The surface is now functionalized with the molecule of interest and ready for final characterization and application.

Visualizations

experimental_workflow sub Substrate (e.g., Silicon Wafer) piranha Piranha Clean (H2SO4/H2O2) sub->piranha Hydroxylation bromo_sam Bromo-terminated SAM (-Br) piranha->bromo_sam Phosphonic Acid Deposition azide_sam Azide-terminated SAM (-N3) bromo_sam->azide_sam Azide Substitution click_sam Functionalized SAM (via Click Reaction) azide_sam->click_sam CuAAC Click Reaction

Caption: Experimental workflow for surface functionalization.

chemical_transformation start Surface-Br azide Surface-N3 start->azide + NaN3 final Surface-Triazole-R azide->final + Alkyne-R [Cu(I)]

References

Characterization of (10-bromodecyl)phosphonic Acid Self-Assembled Monolayers using X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of self-assembled monolayers (SAMs) of (10-bromodecyl)phosphonic acid using X-ray Photoelectron Spectroscopy (XPS). This application note is intended for researchers in materials science, surface chemistry, and drug development who are utilizing functionalized surfaces for various applications, including biosensing, drug delivery, and biocompatible coatings.

Introduction

Self-assembled monolayers (SAMs) of organophosphonic acids are a versatile platform for modifying the surface properties of a wide range of materials, particularly metal oxides. The phosphonic acid headgroup forms a robust covalent bond with surface hydroxyl groups, leading to the formation of dense, well-ordered monolayers. The terminal functional group of the alkylphosphonic acid can be tailored for specific applications. This compound is a particularly interesting molecule for surface functionalization as the terminal bromine atom can serve as a versatile chemical handle for subsequent surface modification reactions, such as nucleophilic substitution or cross-coupling reactions.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. This makes it an ideal tool for the characterization of ultrathin organic layers like SAMs. By analyzing the core-level spectra of the constituent elements (C, O, P, Br, and the substrate material), one can confirm the successful formation of the SAM, determine its chemical integrity, and investigate the nature of the bonding between the phosphonic acid and the substrate.

Experimental Protocols

This section details the necessary protocols for the preparation of this compound SAMs and their subsequent analysis by XPS.

Materials and Reagents
  • This compound (CAS No. 149035-71-0)

  • Substrate (e.g., Silicon wafer with native oxide, Titanium dioxide, Indium Tin Oxide)

  • Anhydrous solvent (e.g., Ethanol, Toluene, or a mixture)

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Protocol for SAM Formation
  • Substrate Preparation:

    • Clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma/UV-ozone treatment. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the cleaned substrate with deionized water and dry it under a stream of high-purity nitrogen gas.

  • SAM Deposition:

    • Prepare a dilute solution of this compound in an anhydrous solvent. A typical concentration is in the range of 0.1 to 1 mM.

    • Immerse the cleaned and dried substrate into the phosphonic acid solution. The immersion time can vary from a few hours to 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the SAM-modified substrate under a stream of nitrogen gas.

XPS Analysis Protocol
  • Sample Handling:

    • Mount the SAM-modified substrate on a sample holder compatible with the XPS instrument.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS spectrometer.

  • Instrument Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is typically used.

    • Analysis Area: Define the analysis area on the sample surface.

    • Take-off Angle: A take-off angle of 90° relative to the sample surface is common for standard analysis.

    • Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects, especially on insulating or semiconducting substrates.

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the core levels of interest: C 1s, O 1s, P 2p, Br 3d, and the primary core level of the substrate material (e.g., Si 2p for silicon oxide, Ti 2p for titanium dioxide).

  • Data Analysis:

    • Perform energy calibration of the spectra by setting the binding energy of the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) after background subtraction (e.g., Shirley or Tougaard background).

    • Determine the binding energies, full width at half maximum (FWHM), and atomic concentrations of the different chemical species.

Data Presentation

The successful formation of a this compound SAM can be confirmed by the presence of characteristic peaks in the XPS spectra. The quantitative data obtained from the high-resolution spectra are summarized in the table below. These are typical binding energy values and may vary slightly depending on the substrate and the specific XPS instrument used.

ElementCore LevelBinding Energy (eV)Interpretation
CarbonC 1s~285.0C-C/C-H bonds in the alkyl chain.
~286.5C-Br bond.
OxygenO 1s~531.0 - 533.0P-O-Substrate, P=O, and P-OH species. The deconvolution of this peak provides insight into the binding mode of the phosphonic acid to the surface.
Substrate OxidePeak corresponding to the metal oxide of the substrate (e.g., ~530 eV for TiO₂, ~532-533 eV for SiO₂).
PhosphorusP 2p~133.0 - 134.0P 2p₃/₂ peak characteristic of a phosphonate (B1237965) species bound to the surface.
BromineBr 3d~70.0 - 71.0Br 3d₅/₂ peak corresponding to bromine covalently bonded to a carbon atom (C-Br). The Br 3d peak is a doublet with a spin-orbit splitting of approximately 1.05 eV.[1][2]
Substratee.g., Si 2p, Ti 2pVaries with substrateAttenuated signal from the underlying substrate, confirming the presence of an overlayer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_xps XPS Analysis sub_clean Substrate Cleaning (Sonication, Piranha/Plasma) sub_rinse Rinsing with DI Water sub_clean->sub_rinse sub_dry Drying with N2 sub_rinse->sub_dry immersion Immerse Substrate sub_dry->immersion solution Prepare (10-bromodecyl)phosphonic acid solution solution->immersion sam_rinse Rinse with Solvent immersion->sam_rinse sam_dry Dry with N2 sam_rinse->sam_dry mount Mount Sample sam_dry->mount uhv Introduce to UHV mount->uhv survey Acquire Survey Spectrum uhv->survey high_res Acquire High-Resolution Spectra (C 1s, O 1s, P 2p, Br 3d, Substrate) survey->high_res analysis Data Analysis high_res->analysis

Caption: Workflow for the preparation and XPS characterization of this compound SAMs.

Phosphonic Acid Binding Modes on a Metal Oxide Surface

binding_modes cluster_molecule cluster_surface cluster_binding Possible Binding Modes molecule R-PO(OH)2 monodentate Monodentate (P-O-M) molecule->monodentate 1 H2O released bidentate Bidentate (P-(O-M)2) molecule->bidentate 2 H2O released tridentate Tridentate (P-(O-M)3) molecule->tridentate 3 H2O released surface M-OH  M-OH  M-OH

Caption: Schematic of possible binding modes of phosphonic acid to a hydroxylated metal oxide surface.

Conclusion

XPS is an indispensable technique for the comprehensive characterization of this compound SAMs. The detailed protocols and expected data presented in this application note provide a solid foundation for researchers to successfully prepare and analyze these functionalized surfaces. The ability to confirm the presence of the terminal bromine functionality opens up a wide range of possibilities for subsequent surface chemistry, making these SAMs a valuable platform for various applications in drug development and materials science. The analysis of high-resolution XPS spectra, particularly of the O 1s and P 2p regions, can further elucidate the nature of the SAM-substrate interface, which is crucial for understanding and controlling the properties of the functionalized material.

References

Application Note: Contact Angle Measurements of (10-bromodecyl)phosphonic Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonates are increasingly utilized to modify the surface properties of various materials, including metals and metal oxides, which are prevalent in biomedical devices and drug delivery systems. The ability to precisely control surface wettability is crucial for dictating protein adsorption, cell adhesion, and biocompatibility. (10-bromodecyl)phosphonic acid is a key molecule for surface functionalization, offering a terminal bromide group that can be used for further chemical modifications, such as "click" chemistry or the attachment of bioactive moieties. This application note provides a detailed protocol for the preparation of this compound monolayers and the subsequent characterization of their wettability using contact angle measurements.

Data Presentation

While specific experimental data for this compound is not extensively published, the following tables present expected contact angle values based on data for similar long-chain alkylphosphonic acid monolayers on a titanium oxide surface. The terminal bromo-group is expected to slightly increase the surface energy compared to a methyl-terminated monolayer, resulting in a modest decrease in the water contact angle.

Table 1: Expected Static, Advancing, and Receding Water Contact Angles

MonolayerSubstrateStatic Contact Angle (θ)Advancing Contact Angle (θₐ)Receding Contact Angle (θᵣ)Contact Angle Hysteresis (θₐ - θᵣ)
This compoundTitanium Oxide (TiO₂)~ 95° - 105°~ 100° - 110°~ 80° - 90°~ 15° - 25°
Octadecylphosphonic acid (ODPA) (for comparison)Titanium Oxide (TiO₂)~ 105° - 115°[1]~ 110° - 120°~ 90° - 100°~ 15° - 25°

Note: These are estimated values based on the properties of similar long-chain phosphonic acids. Actual values may vary depending on substrate preparation, monolayer quality, and measurement conditions.

Experimental Protocols

Substrate Preparation (Titanium Oxide)

A thorough cleaning and activation of the substrate are critical for the formation of a well-ordered monolayer.

  • Sonication: Sonicate the titanium substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma/UV-Ozone Treatment: Immediately before deposition, treat the substrates with oxygen plasma or a UV-ozone cleaner for 10-20 minutes. This step removes residual organic contaminants and generates a fresh, hydroxylated oxide surface, which is essential for phosphonic acid binding.[2]

This compound Monolayer Deposition (Solution Phase)
  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable anhydrous solvent, such as ethanol (B145695) or toluene.

  • Immersion: Place the cleaned and activated substrates in the phosphonic acid solution within a sealed container to prevent solvent evaporation and contamination.

  • Deposition: Allow the deposition to proceed for 12-24 hours at room temperature.

  • Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any non-covalently bound (physisorbed) molecules.

  • Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): Anneal the substrates in an oven or on a hotplate at 120-150°C for 1-2 hours to promote the formation of strong, covalent phosphonate (B1237965) bonds with the surface.[2]

Contact Angle Measurement

Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface.

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Static Contact Angle:

    • Place the monolayer-coated substrate on the sample stage.

    • Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet and use the accompanying software to measure the angle formed at the liquid-solid-vapor interface.

  • Advancing and Receding Contact Angles:

    • To measure the advancing angle , slowly add more liquid to the existing droplet, causing the contact line to advance. The advancing angle is the maximum angle observed just before the contact line moves.

    • To measure the receding angle , slowly withdraw liquid from the droplet, causing the contact line to recede. The receding angle is the minimum angle observed just before the contact line moves.

    • The difference between the advancing and receding angles is the contact angle hysteresis , which provides information about surface heterogeneity and roughness.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_depo Monolayer Deposition cluster_char Characterization p1 Sonication (Acetone, IPA, DI Water) p2 Nitrogen Drying p1->p2 p3 Plasma/UV-Ozone Cleaning p2->p3 d1 Prepare 1mM Solution p3->d1 d2 Substrate Immersion (12-24h) d1->d2 d3 Solvent Rinse d2->d3 d4 Nitrogen Drying d3->d4 d5 Annealing (120-150°C) d4->d5 c1 Contact Angle Goniometry d5->c1

Caption: Experimental workflow for monolayer preparation and characterization.

contact_angle_measurement cluster_advancing Advancing Angle cluster_receding Receding Angle a_start Initial Droplet a_add Add Volume a_start->a_add a_adv Contact Line Advances a_add->a_adv a_measure Measure θₐ a_adv->a_measure hysteresis Hysteresis = θₐ - θᵣ r_start Initial Droplet r_remove Remove Volume r_start->r_remove r_rec Contact Line Recedes r_remove->r_rec r_measure Measure θᵣ r_rec->r_measure

Caption: Measurement of advancing and receding contact angles.

References

Application Note: Determining the Thickness of (10-bromodecyl)phosphonic Acid Self-Assembled Monolayers using Ellipsometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on oxide surfaces are of significant interest for a variety of applications, including the development of biosensors, modification of implant surfaces, and in drug delivery systems. The ability to form well-ordered, thin films with specific functionalities allows for precise control over surface properties. (10-bromodecyl)phosphonic acid is a particularly interesting molecule for such applications as the terminal bromine atom provides a reactive site for the subsequent attachment of biomolecules or other functionalities.

Spectroscopic ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and optical properties of thin films, making it an ideal tool for characterizing SAMs.[1] This application note provides a detailed protocol for the formation of this compound SAMs on silicon substrates with a native oxide layer (SiO2) and the subsequent determination of their thickness using ellipsometry.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound SAMs in the reviewed literature, the following table summarizes estimated and typical values based on analogous compounds and theoretical calculations. These values serve as a starting point for ellipsometric modeling.

ParameterValueSource/Justification
Substrate Silicon Wafer with native SiO₂Common substrate for SAM studies.
Native SiO₂ Thickness1.5 - 2.5 nmTypical thickness of native oxide on silicon.
SAM Molecule This compound-
Molecular FormulaC₁₀H₂₂BrO₃P[2]
Estimated SAM Thickness 1.5 - 1.9 nmCalculated based on the length of a 10-carbon alkyl chain in an all-trans conformation, plus the dimensions of the phosphonic acid headgroup and the terminal bromine atom. The actual thickness will be influenced by the tilt angle of the molecules.
Assumed Refractive Index (n) 1.45 - 1.55 (at 632.8 nm)Typical range for organic thin films. A value of 1.50 is a common starting point for modeling.[3]
Assumed Extinction Coefficient (k) 0Alkylphosphonate SAMs are transparent in the visible range.

Experimental Protocols

Part 1: Formation of this compound SAMs using the Tethering by Aggregation and Growth (T-BAG) Method

The "Tethering by Aggregation and Growth" (T-BAG) method is a simple and effective technique for forming dense and stable phosphonic acid SAMs on oxide surfaces.[4][5]

Materials:

  • Silicon wafers (or other substrates with a native oxide layer)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas (for drying)

  • Oven capable of maintaining 120-140°C

  • Beakers and Petri dishes

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

    • Sonciate the substrates in a sequence of DI water, ethanol, and then again in DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • For enhanced cleaning, an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) treatment can be used to remove organic residues and hydroxylate the surface.

  • Preparation of the Phosphonic Acid Solution:

    • Prepare a 1 mM solution of this compound in anhydrous THF.

  • SAM Deposition (T-BAG Method):

    • Place the cleaned and dried substrates in a clean beaker.

    • Pour the 1 mM phosphonic acid solution into the beaker, ensuring the substrates are fully immersed.

    • Cover the beaker loosely (e.g., with a watch glass or aluminum foil with perforations) and allow the solvent to evaporate slowly in a fume hood under ambient conditions. This slow evaporation is crucial for the "tethering by aggregation" process as the meniscus of the solvent moves across the substrate surface.[4]

  • Annealing:

    • Once the solvent has completely evaporated, a film of physisorbed phosphonic acid molecules will be present on the substrate.

    • Place the substrates in an oven and heat at 120-140°C for 24-48 hours. This step facilitates the formation of covalent bonds between the phosphonic acid headgroup and the oxide surface.[5]

  • Rinsing:

    • After annealing, remove the substrates from the oven and allow them to cool to room temperature.

    • Rinse the substrates thoroughly with THF and then ethanol to remove any non-covalently bonded (physisorbed) molecules.

    • Dry the substrates under a stream of nitrogen gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until characterization.

Part 2: Ellipsometry Measurement and Data Analysis

Instrumentation:

  • Spectroscopic Ellipsometer

Procedure:

  • Substrate Characterization (Bare Substrate):

    • Before SAM formation, characterize a representative clean, bare silicon substrate to accurately determine the thickness of the native oxide layer.

    • Mount the substrate on the ellipsometer stage.

    • Perform measurements at multiple angles of incidence (e.g., 65°, 70°, and 75°) over a wide spectral range (e.g., 300-800 nm).

  • SAM Characterization:

    • Mount the this compound SAM-coated substrate on the ellipsometer stage.

    • Perform measurements under the same conditions (angles of incidence and spectral range) as the bare substrate.

  • Ellipsometric Modeling and Data Analysis:

    • Step 1: Model the Bare Substrate:

      • Create an optical model consisting of a silicon substrate (Si) and a silicon dioxide (SiO₂) layer. The optical constants for Si and SiO₂ are well-established and can be loaded from the instrument's software library.

      • Fit the experimental data for the bare substrate by varying the thickness of the SiO₂ layer until the model-generated data closely matches the experimental data (minimizing the Mean Squared Error, MSE). This provides an accurate thickness of the native oxide layer.

    • Step 2: Model the SAM-Coated Substrate:

      • Build upon the previous model by adding a new layer on top of the SiO₂ layer to represent the this compound SAM.

      • This new layer is typically modeled as a Cauchy layer, which is appropriate for transparent organic films in the visible range.

      • Fix the thickness of the SiO₂ layer to the value determined in the previous step.

      • Set the refractive index (n) of the Cauchy layer to a reasonable initial value (e.g., 1.50) and the extinction coefficient (k) to 0.[3]

      • Fit the experimental data for the SAM-coated substrate by allowing the thickness of the Cauchy (SAM) layer to vary. The software will adjust the thickness to minimize the MSE between the model and the experimental data.

    • Step 3: Refine the Model (Optional):

      • For a more accurate determination, if the fit is not optimal, the refractive index of the SAM layer can also be allowed to vary during the fitting process. However, for very thin films (< 10 nm), the thickness and refractive index can be highly correlated, which may lead to less reliable results. In such cases, it is often better to use a fixed, reasonable refractive index.[3]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG) cluster_analysis Analysis sub_cleaning Substrate Cleaning (Sonication, Drying) sub_char Bare Substrate Ellipsometry sub_cleaning->sub_char solution_prep Prepare 1 mM Phosphonic Acid in THF modeling Ellipsometric Modeling and Data Fitting sub_char->modeling deposition Immersion and Slow Evaporation solution_prep->deposition annealing Annealing (120-140°C, 24-48h) deposition->annealing rinsing Rinsing and Drying annealing->rinsing sam_char SAM Ellipsometry Measurement rinsing->sam_char sam_char->modeling results Determine SAM Thickness modeling->results

Caption: Experimental workflow for SAM formation and ellipsometric analysis.

logical_relationship cluster_inputs Inputs for Ellipsometry Model cluster_model Optical Model cluster_outputs Outputs from Fitting exp_data Experimental Data (Ψ, Δ vs. wavelength, angle) model Air -------------------- SAM (Cauchy Layer) -------------------- SiO₂ Layer -------------------- Si Substrate exp_data->model optical_constants Optical Constants (Si, SiO₂) optical_constants->model sam_properties Assumed SAM Properties (Refractive Index n, Extinction Coefficient k=0) sam_properties->model sam_thickness SAM Thickness model->sam_thickness mse Mean Squared Error (MSE) model->mse

Caption: Logical relationship of inputs and outputs in ellipsometric modeling.

References

Application Note: Atomic Force Microscopy Analysis of Surfaces Modified with (10-bromodecyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organophosphonates are a robust and versatile method for modifying the surfaces of various materials, including metal oxides like titania, alumina, and silica.[1][2] The phosphonic acid headgroup forms a strong, covalent-like bond with the surface, while the organic tail can be functionalized to impart specific chemical properties.[1][2] (10-bromodecyl)phosphonic acid is a particularly interesting molecule for surface modification due to its terminal bromine group. This functional group can serve as a reactive site for further chemical transformations, making it an ideal platform for the immobilization of biomolecules, catalysts, or drug molecules. One key application for such functionalized alkyl chains is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] This application note provides a detailed protocol for the preparation and Atomic Force Microscopy (AFM) characterization of surfaces modified with this compound.

Experimental Protocols

Materials
  • Substrate (e.g., silicon wafer with a native oxide layer, titanium, or aluminum)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)[4][5]

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Ultrapure water

  • Nitrogen gas

Substrate Preparation
  • Cleaning: The substrate is first cleaned to remove organic contaminants. This is a critical step to ensure the formation of a well-ordered monolayer.

    • Sonication: Sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, and ultrapure water) for 15 minutes each.

    • Piranha Etching: Immerse the substrate in a freshly prepared piranha solution for 15-30 minutes.

    • Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water.

    • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Hydroxylation: The cleaning process, particularly with piranha solution, also serves to hydroxylate the surface, providing reactive sites for the phosphonic acid to bind.

Self-Assembled Monolayer (SAM) Formation
  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in an anhydrous solvent. The choice of solvent can influence the quality of the SAM.[5]

  • Immersion: Immerse the cleaned and dried substrate into the phosphonic acid solution. The immersion time can vary from a few hours to 24 hours to ensure complete monolayer formation.[6]

  • Rinsing: After immersion, gently rinse the substrate with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the modified substrate under a stream of nitrogen gas.

Atomic Force Microscopy (AFM) Characterization

AFM is a powerful technique to characterize the topography, roughness, and mechanical properties of the modified surface at the nanoscale.

Imaging Protocol
  • Mode of Operation: Tapping mode (also known as intermittent contact mode) is generally preferred for imaging soft organic monolayers to minimize sample damage.

  • Cantilever Selection: Use a cantilever with a sharp tip (nominal tip radius < 10 nm) and a resonant frequency appropriate for tapping mode in air.

  • Imaging Parameters:

    • Scan size: Start with larger scan sizes (e.g., 5 µm x 5 µm) to get an overview of the surface and then zoom in to smaller areas (e.g., 500 nm x 500 nm) for high-resolution imaging.

    • Scan rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

    • Setpoint: Adjust the tapping amplitude setpoint to the highest possible value that still maintains stable imaging to minimize the tip-sample interaction force.

  • Data Acquisition: Acquire both height and phase images. Height images provide topographical information, while phase images can reveal variations in material properties such as adhesion and viscoelasticity.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of a this compound modified surface. These values are illustrative and based on typical results for similar long-chain phosphonic acid SAMs.

ParameterExpected Value RangeCharacterization Technique
Water Contact Angle 90° - 110°Goniometry
Monolayer Thickness 1.0 - 1.5 nmEllipsometry or AFM Scratching
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)
Adhesion Force 5 - 20 nNAFM (Force Spectroscopy)

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_afm AFM Characterization sub_cleaning Substrate Cleaning (Sonication, Piranha) sub_rinsing Rinsing (Ultrapure Water) sub_cleaning->sub_rinsing sub_drying Drying (Nitrogen Stream) sub_rinsing->sub_drying sol_prep Solution Preparation (1 mM in Ethanol) sub_drying->sol_prep Proceed to SAM Formation immersion Immersion (12-24 hours) sol_prep->immersion sam_rinsing Rinsing (Ethanol) immersion->sam_rinsing sam_drying Drying (Nitrogen Stream) sam_rinsing->sam_drying afm_imaging AFM Imaging (Tapping Mode) sam_drying->afm_imaging Proceed to Characterization data_analysis Data Analysis (Roughness, Topography) afm_imaging->data_analysis

Caption: Experimental workflow for surface modification and AFM analysis.

signaling_pathway start Hydroxylated Substrate Surface sam Self-Assembled Monolayer -O-P(O)(OH)-(CH2)10Br start->sam Covalent-like Bond Formation molecule This compound (HO)2P(O)(CH2)10Br molecule->sam Self-Assembly functionalization Further Functionalization (e.g., Click Chemistry, SN2) sam->functionalization Reaction at -Br terminus application Application (e.g., Biosensor, Drug Delivery) functionalization->application

Caption: Logical relationship of surface functionalization.

Applications in Drug Development

The ability to create well-defined, functionalized surfaces is of paramount importance in drug development. Surfaces modified with this compound can be used in a variety of applications:

  • High-Throughput Screening: Immobilize target proteins or enzymes onto the modified surface to screen for potential drug candidates.

  • Biosensors: The functionalized surface can be integrated into biosensor platforms for the sensitive and selective detection of biomarkers.[7]

  • Drug Delivery: The terminal bromine can be used to attach drug molecules for controlled release studies or to create surfaces that mimic biological membranes.[7][8]

  • PROTAC Development: As a PROTAC linker, the modified surface can be used to study the binding and efficacy of these novel therapeutic agents.[3]

Conclusion

The modification of surfaces with this compound provides a versatile platform for a wide range of applications in research and drug development. Atomic Force Microscopy is an indispensable tool for characterizing the nanoscale properties of these modified surfaces, ensuring the quality and consistency of the functionalization process. The protocols and data presented in this application note serve as a valuable starting point for researchers and scientists working in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Long-Chain Alkylphosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkylphosphonic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of long-chain alkylphosphonic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: The purified long-chain alkylphosphonic acid is a sticky, hygroscopic solid or oil.

  • Question: My long-chain alkylphosphonic acid is consistently a sticky solid or an oil after purification, making it difficult to handle and weigh accurately. What can I do to obtain a crystalline product?

  • Answer: The sticky and hygroscopic nature of long-chain alkylphosphonic acids is a well-documented challenge, primarily due to strong intermolecular hydrogen bonding and the presence of residual solvents or water.[1][2] Several strategies can be employed to obtain a solid, crystalline product:

    • Conversion to a Salt: Converting the phosphonic acid to a salt can significantly improve its crystallinity and reduce hygroscopicity.[2] Common methods include:

      • Sodium Salt Formation: Adjusting the pH of an aqueous solution of the phosphonic acid to approximately 3.5-4.5 with sodium hydroxide (B78521) can induce the crystallization of the monosodium salt, often as a hydrate.[1]

      • Amine Salt Formation: The use of amines like dicyclohexylamine (B1670486) can yield crystalline ammonium (B1175870) salts.[2]

    • Recrystallization from Mixed Solvent Systems: Instead of a single solvent, a binary or ternary solvent system can be more effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., water, ethanol (B145695), isopropanol) and then slowly add a "poor" solvent (e.g., acetone, acetonitrile, hexane) until turbidity appears, followed by slow cooling.[1][2]

    • Lyophilization (Freeze-Drying): Lyophilization from a suitable solvent like tert-butanol (B103910) can yield a fluffy, amorphous powder that is less sticky than the product obtained from aqueous solutions.[2] Be aware that residual solvent molecules may be incorporated into the final product.[2]

Issue 2: "Oiling out" occurs during recrystallization.

  • Question: During the cooling phase of recrystallization, my long-chain alkylphosphonic acid separates as an oil instead of forming crystals. How can I prevent this?

  • Answer: "Oiling out" is a common problem in recrystallization, especially with compounds that have low melting points or when a high concentration of impurities is present.[1][3] It occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

    • Increase the Amount of Solvent: The solution may be too concentrated, leading to rapid precipitation. Re-heat the solution and add more of the primary solvent to decrease the saturation level.[1]

    • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvent combinations. For long-chain alkylphosphonic acids, mixtures like acetone/water or acetonitrile/water have been suggested.[2]

    • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in a colder environment like an ice bath.[1]

    • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.[4]

    • Scratching the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Issue 3: Low recovery after purification.

  • Question: I am losing a significant amount of my product during the purification process. What are the likely causes and how can I improve the yield?

  • Answer: Low recovery can be attributed to several factors throughout the purification workflow.

    • Incomplete Crystallization:

      • Cause: The solution may not be sufficiently supersaturated, or the cooling time may be too short.

      • Solution: Concentrate the solution by evaporating some of the solvent before cooling. Ensure the solution is cooled for an adequate amount of time to maximize crystal formation. A second crop of crystals can sometimes be obtained by further concentrating the mother liquor.

    • Product Loss During Filtration:

      • Cause: The crystals may be too fine and pass through the filter paper. The product may also be partially soluble in the cold wash solvent.

      • Solution: Use a finer porosity filter paper. Always use a minimal amount of ice-cold solvent to wash the crystals.

    • Decomposition on Chromatography Column:

      • Cause: Some phosphonic acids can be sensitive to the stationary phase (e.g., silica (B1680970) gel).

      • Solution: Consider purifying a less polar precursor, such as a dialkyl phosphonate (B1237965) ester, before hydrolysis to the acid. Alternatively, use a more inert stationary phase or a different purification technique like ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in long-chain alkylphosphonic acids synthesized via the Michaelis-Arbuzov reaction?

A1: The Michaelis-Arbuzov reaction is a widely used method for synthesizing phosphonates, which are then hydrolyzed to phosphonic acids. Common impurities can include:

  • Unreacted Starting Materials: Residual trialkyl phosphite (B83602) and alkyl halide.

  • Byproducts from Side Reactions: The newly formed alkyl halide byproduct can react with the starting phosphite, leading to a mixture of phosphonates. Using a trialkyl phosphite that generates a volatile alkyl halide (e.g., trimethyl or triethyl phosphite) can help minimize this by allowing for its removal during the reaction.[2]

  • Incomplete Hydrolysis Products: If the hydrolysis of the phosphonate ester to the phosphonic acid is not complete, the final product will be contaminated with the corresponding ester.

  • Pyrolysis Products: If the reaction is conducted at too high a temperature, pyrolysis of the ester to an acid can be a side reaction.[5]

Q2: What is the recommended method for purifying highly polar long-chain alkylphosphonic acids?

A2: For highly polar long-chain alkylphosphonic acids that are difficult to purify by conventional methods, ion-exchange chromatography is a powerful technique.[1] Strong anion-exchange resins (e.g., Dowex) are typically used. The phosphonic acid is loaded onto the column at a pH where it is deprotonated (anionic) and then eluted by applying a gradient of increasing salt concentration or decreasing pH.

Q3: How can I assess the purity of my final long-chain alkylphosphonic acid product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 31P NMR: This is a direct and effective method for detecting phosphorus-containing compounds and their impurities. The chemical shift and signal integration can provide information about the purity and the presence of different phosphorus species.[5][6][7][8]

    • 1H and 13C NMR: These techniques are used to confirm the structure of the alkyl chain and to detect organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD) can be used to separate and quantify the target phosphonic acid from its impurities.[3][9]

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point range.

Data Presentation

Table 1: Comparison of Purification Methods for Long-Chain Alkylphosphonic Acids

Purification MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[7][8]>98% (if successful)50-80%Cost-effective, scalable.Can be challenging due to the sticky nature and "oiling out" of the product.[1]
Ion-Exchange Chromatography Separation based on the charge of the phosphonic acid.[3][9][10][11][12][13][14]>99%60-90%High resolution, effective for highly polar compounds.[1]More time-consuming and requires specialized equipment and resins.
Conversion to Salt & Recrystallization Improves crystallinity and handling properties.[2]>98%70-90%Overcomes stickiness and hygroscopicity.Adds an extra step to the purification process.

Experimental Protocols

Protocol 1: Recrystallization of Dodecylphosphonic Acid

This protocol is a general guideline and may require optimization for specific batches and impurity profiles.

  • Solvent Selection: A common solvent system for long-chain alkylphosphonic acids is a mixture of a polar solvent in which the acid is soluble (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexane (B92381), heptane).

  • Dissolution: In a flask, dissolve the crude dodecylphosphonic acid in a minimal amount of hot ethanol (or isopropanol) with stirring. The solution should be heated to near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes slightly cloudy (persistent turbidity).

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Ion-Exchange Chromatography of Octylphosphonic Acid

This protocol provides a starting point for developing a purification method using a strong anion-exchange resin.

  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low concentration ammonium bicarbonate buffer, pH 8).

  • Sample Preparation: Dissolve the crude octylphosphonic acid in a minimal amount of the starting buffer. Adjust the pH to ensure the phosphonic acid is deprotonated (anionic).

  • Sample Loading: Carefully load the sample solution onto the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound octylphosphonic acid using a linear gradient of increasing salt concentration in the starting buffer (e.g., 0 to 1 M ammonium bicarbonate over 10 column volumes). Alternatively, a pH gradient can be used.

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., TLC, 31P NMR).

  • Desalting: Combine the fractions containing the pure product and remove the salt by lyophilization or dialysis.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Long-Chain Alkylphosphonic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Option 2 Salt_Formation Conversion to Salt & Recrystallization Crude_Product->Salt_Formation Option 3 NMR NMR (31P, 1H, 13C) Recrystallization->NMR Ion_Exchange->NMR Salt_Formation->NMR HPLC HPLC-ELSD NMR->HPLC MP Melting Point HPLC->MP Pure_Product Pure Long-Chain Alkylphosphonic Acid MP->Pure_Product Final Product Troubleshooting_Sticky_Product cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Sticky/Hygroscopic Product Cause1 Residual Solvent/Water Problem->Cause1 Cause2 Strong Intermolecular Hydrogen Bonding Problem->Cause2 Cause3 Amorphous Nature Problem->Cause3 Solution1 Thorough Drying (High Vacuum) Cause1->Solution1 Solution2 Conversion to Salt (e.g., Na+, Amine) Cause2->Solution2 Solution3 Recrystallization (Mixed Solvents) Cause3->Solution3 Solution4 Lyophilization (e.g., from t-BuOH) Cause3->Solution4

References

Optimizing deposition time for (10-bromodecyl)phosphonic acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (10-bromodecyl)phosphonic acid self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal deposition time for forming a high-quality this compound SAM?

The formation of a well-ordered SAM is a time-dependent process involving initial rapid adsorption followed by a slower molecular organization phase.[1] While the optimal deposition time for this compound can vary based on the substrate, solvent, and concentration, a general timeline is as follows:

  • Initial Adsorption (Minutes to 1 hour): Rapid surface coverage occurs. For some phosphonic acids on certain substrates, an optimal hydrophobicity can be achieved within 60 minutes.[2]

  • Molecular Reorganization (1 to 48+ hours): A longer immersion period is often necessary for the molecules to arrange into a well-ordered, high-quality monolayer.[1] Some studies on similar long-chain phosphonic acids suggest that deposition times ranging from a few hours to over 24 hours are common. For some systems, high-quality SAMs are achieved after approximately 48 hours.[1]

It is highly recommended to perform a time-course experiment to determine the ideal deposition time for your specific experimental conditions.

Q2: What are the critical parameters to control for successful SAM formation?

Several factors influence the quality of the resulting SAM:

  • Substrate Cleanliness: The substrate must be scrupulously clean to ensure uniform SAM formation. A common and effective cleaning procedure involves sonication in a sequence of solvents like acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream.[3] An oxygen plasma or UV-ozone treatment immediately prior to deposition is also highly effective for removing organic contaminants.[3]

  • Phosphonic Acid Concentration: The concentration of the this compound solution is crucial. While a higher concentration might accelerate surface coverage, it can also lead to the formation of disordered multilayers.[3] A typical starting concentration is in the range of 0.1 mM to 1 mM.[3] Optimization for your specific system is recommended.

  • Solvent Choice: The solvent plays a significant role in the dissolution of the phosphonic acid and its interaction with the substrate. Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[3] For some metal oxide substrates like ZnO, solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, are preferred to prevent surface dissolution and the formation of byproducts.[4]

  • Deposition Temperature: While many protocols are performed at room temperature, some methods involve heating to enhance the covalent bonding between the phosphonic acid and the substrate.[5][6]

Q3: How can I characterize the quality of my this compound SAM?

Several surface-sensitive techniques can be employed:

  • Contact Angle Goniometry: This technique measures the hydrophobicity of the surface. A well-formed, dense SAM of a long-chain alkylphosphonic acid should result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of phosphorus, bromine, carbon, and oxygen from the SAM, as well as elements from the underlying substrate.[2][7] It can also provide information about the chemical bonding of the phosphonate (B1237965) headgroup to the surface.[2][7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and homogeneity of the SAM.[6][8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or low water contact angles 1. Incomplete SAM formation.2. Disordered monolayer.3. Surface contamination.1. Increase the deposition time. Perform a time-course study to find the optimal duration.2. Optimize the phosphonic acid concentration (typically 0.1-1 mM).[3] Ensure the appropriate solvent is being used.3. Implement a more rigorous substrate cleaning protocol (e.g., sonication in solvents, plasma or UV-ozone treatment).[3]
Patches or islands of SAM visible on the surface (e.g., by AFM) 1. Insufficient deposition time.2. Contaminated substrate surface.3. Low concentration of the phosphonic acid solution.1. Extend the immersion time to allow for complete surface coverage and organization.2. Re-evaluate and improve the substrate cleaning procedure.3. Increase the concentration of the this compound solution.
Formation of multilayers instead of a monolayer 1. Phosphonic acid concentration is too high.2. Presence of water in the deposition solvent.1. Reduce the concentration of the phosphonic acid solution.2. Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., in a glove box or desiccator).
Poor stability of the SAM in subsequent experimental steps 1. Incomplete covalent bond formation with the substrate.2. Hydrolysis of the phosphonate-substrate bond.1. Consider a post-deposition annealing step to promote stronger covalent bonding.[4]2. Ensure the SAM is not exposed to harsh pH conditions, as this can affect stability.
XPS shows weak or absent bromine signal 1. Incomplete SAM formation.2. X-ray induced damage to the C-Br bond.1. Increase deposition time and re-characterize.2. Minimize X-ray exposure time during analysis.

Data Presentation

Table 1: Expected Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates

Phosphonic AcidSubstrateDeposition TimeWater Contact Angle (°)
Perfluorodecylphosphonic acid (PFDPA)Ti-6Al-4V60 min~110
Octadecylphosphonic acid (ODPA)AluminumOptimized>100
Undecenyl phosphonic acidStainless Steel24 hIncreased hydrophobicity

Note: This table provides representative data for similar long-chain phosphonic acids to indicate the expected trend. Actual values for this compound may vary.

Table 2: Representative XPS Data for Phosphonic Acid SAMs on a Titanium Substrate

ElementExpected Binding Energy (eV)Significance
P 2p~133-134Confirms the presence of the phosphonate headgroup.
C 1s~285 (C-C, C-H), ~286.5 (C-Br)Indicates the presence of the alkyl chain and the bromo-terminus.
Br 3d~70-71Confirms the presence of the terminal bromine atom.
O 1s~530 (Substrate Oxide), ~531-532 (P-O-Substrate), ~532-533 (P=O, P-OH)Provides information on the bonding of the phosphonic acid to the substrate.[2][7]
Substrate Peaks (e.g., Ti 2p, Si 2p, Al 2p)Varies with substrateSignal intensity should be attenuated after SAM formation.

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.

Experimental Protocols

Detailed Methodology for SAM Formation by Solution Deposition

This protocol provides a general guideline for the formation of this compound SAMs. Optimization may be required for your specific substrate and application.

  • Substrate Preparation:

    • Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate under a stream of dry nitrogen.

    • For optimal results, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before deposition to remove any remaining organic residues and to generate a reactive oxide layer.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in an appropriate anhydrous solvent (e.g., ethanol, isopropanol, or THF).

    • Sonciate the solution briefly if necessary to ensure the phosphonic acid is fully dissolved.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution in a clean, sealed container.

    • Allow the deposition to proceed at room temperature for a predetermined time (e.g., 24 hours). To optimize, test various time points (e.g., 1, 6, 12, 24, 48 hours).

  • Rinsing and Drying:

    • After deposition, remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh solvent to remove any physisorbed molecules. Sonication during rinsing for a short period (1-2 minutes) can be effective.

    • Dry the substrate again under a stream of dry nitrogen.

  • (Optional) Annealing:

    • To potentially improve the stability and order of the SAM, the coated substrate can be annealed in an oven or on a hotplate (e.g., at 120°C for 15 minutes to several hours).[4] This step should be optimized as excessive heat can damage the monolayer.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Deposition cluster_char Characterization Sonication Sonication (Acetone, IPA, DI Water) Drying1 Nitrogen Drying Sonication->Drying1 Plasma Oxygen Plasma / UV-Ozone Drying1->Plasma Deposition Immerse Substrate (e.g., 24h, Room Temp) Plasma->Deposition Solution Prepare 1 mM Solution Solution->Deposition Rinsing Rinse with Solvent Deposition->Rinsing Drying2 Nitrogen Drying Rinsing->Drying2 Annealing Optional Annealing (e.g., 120°C) Drying2->Annealing Characterization Contact Angle, XPS, AFM Annealing->Characterization

Caption: Experimental workflow for the deposition of this compound SAMs.

troubleshooting_logic Start Poor SAM Quality (e.g., low contact angle) Check_Cleanliness Is the substrate scrupulously clean? Start->Check_Cleanliness Improve_Cleaning Action: Improve Cleaning Protocol (Sonication, Plasma/Ozone) Check_Cleanliness->Improve_Cleaning No Check_Time Was deposition time sufficient? Check_Cleanliness->Check_Time Yes Improve_Cleaning->Check_Time Increase_Time Action: Increase Deposition Time (Perform time-course study) Check_Time->Increase_Time No Check_Concentration Is concentration optimized (0.1-1 mM)? Check_Time->Check_Concentration Yes Increase_Time->Check_Concentration Adjust_Concentration Action: Adjust Concentration (Avoid multilayers) Check_Concentration->Adjust_Concentration No Success High-Quality SAM Check_Concentration->Success Yes Adjust_Concentration->Success

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs). The following information is designed to help you overcome common challenges, particularly the prevention of multilayer formation, and to achieve high-quality, well-ordered monolayers.

Troubleshooting Guide: Preventing Multilayer Formation

Undesired multilayer formation is a common issue in the fabrication of PA SAMs. This guide addresses specific problems, their potential causes, and actionable solutions to achieve a uniform monolayer.

Issue 1: Characterization indicates the presence of multilayers or aggregates on the surface.

  • Potential Cause A: High Phosphonic Acid Concentration. An excessively high concentration of the PA solution is a primary driver of multilayer formation[1].

    • Solution: Reduce the concentration of the phosphonic acid solution. It is recommended to perform optimization experiments to identify the ideal concentration that promotes monolayer formation. A typical starting concentration range is 0.1 mM to 1 mM[1]. Further increasing the concentration beyond an optimal point often does not improve surface coverage and can lead to disordered multilayers[1][2].

  • Potential Cause B: Presence of Water. Trace amounts of water in the solvent or on the substrate can lead to the formation of phosphonic acid aggregates in the solution, which then deposit onto the surface[1].

    • Solution: Use anhydrous solvents and ensure the substrate is thoroughly dried before immersion. A final rinse with a high-purity solvent followed by drying under a stream of inert gas (e.g., nitrogen) is recommended.

  • Potential Cause C: Inappropriate Solvent Choice. The solvent plays a critical role in dissolving the phosphonic acid and mediating its interaction with the substrate. Solvents with high dielectric constants can sometimes promote the dissolution of the metal oxide substrate, leading to the formation of layered metal-phosphonate byproducts[3][4].

    • Solution: Select a solvent with an appropriate dielectric constant for your specific substrate. For some metal oxides like ZnO, solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, are preferred to suppress surface dissolution[3][4]. Common solvents for PA SAM formation include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF)[1].

Issue 2: Incomplete or low surface coverage of the monolayer.

  • Potential Cause A: Substrate Contamination or Inhomogeneity. Organic residues or inconsistencies on the substrate surface can impede the self-assembly process[1].

    • Solution: Implement a rigorous substrate cleaning protocol. A common and effective procedure involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. An oxygen plasma or UV-ozone treatment immediately prior to deposition can be highly effective for removing organic contaminants and creating a reactive oxide layer[1].

  • Potential Cause B: Suboptimal Deposition Time. The formation of a well-ordered monolayer is a time-dependent process.

    • Solution: Conduct a time-course study to determine the optimal deposition time where surface coverage reaches a plateau. Deposition times can vary from a few hours to over 24 hours depending on the solvent, concentration, and temperature[1]. In some systems, well-oriented, high-quality SAMs are achieved after approximately 48 hours[2].

Frequently Asked Questions (FAQs)

Q1: How do phosphonic acids bind to metal oxide surfaces?

A1: Phosphonic acids anchor to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the surface. This reaction forms a robust, covalent metal-oxygen-phosphorus (M-O-P) bond and releases water as a byproduct. The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, contributing to the monolayer's stability[1][5].

Q2: What is the influence of temperature on the formation of phosphonic acid SAMs?

A2: Temperature affects both the kinetics and the structural order of the resulting monolayer. Elevated temperatures can increase the rate of SAM formation[2]. However, excessively high temperatures (e.g., above 60°C for ODPA on ZnO) may lead to the formation of a more disordered monolayer with defects[2]. A post-deposition annealing step at a moderate temperature (e.g., 110-150°C) is often employed to drive the condensation reaction to completion and enhance the covalent bonding to the surface[1].

Q3: How does the choice of solvent impact the quality of the phosphonic acid monolayer?

A3: The solvent is a critical parameter. It must effectively dissolve the phosphonic acid derivative without negatively interacting with the substrate. Solvents with high dielectric constants, such as methanol, can sometimes lead to the dissolution of the metal oxide surface (e.g., ZnO) and the formation of layered metal-phosphonate byproducts, which are detrimental to forming a well-defined monolayer[3][4]. In such cases, solvents with lower dielectric constants, like toluene, are preferable[3][4]. The choice of solvent can also influence the kinetics of SAM formation[1].

Q4: Can post-deposition annealing improve the quality of my SAM?

A4: Yes, post-deposition annealing can significantly improve the quality and stability of PA SAMs. Heating the substrate after SAM formation helps to remove residual solvent and water molecules formed during the adsorption process[6]. This allows for increased van der Waals forces and hydrogen bonding between the alkyl chains, leading to a more compact and well-ordered monolayer[6]. Annealing can also promote the formation of covalent bonds with the substrate[7]. An optimal annealing temperature for octadecylphosphonic acid (ODP) SAM on aluminum has been reported to be 150°C for 3 hours[8].

Data Summary Tables

Table 1: Recommended Deposition Parameters for Phosphonic Acid SAMs

ParameterRecommended Range/ValueNotes
Concentration 0.1 mM - 1 mMHigher concentrations can lead to multilayer formation[1].
Deposition Time 2 - 48 hoursVaries with system; time-course study recommended[1][2].
Deposition Temperature Room Temperature - 60°CHigher temperatures can increase formation rate but may cause defects[2].
Annealing Temperature 110°C - 150°CImproves order and covalent bonding[1][8].

Table 2: Solvent Properties and Their Impact on SAM Formation on ZnO

SolventRelative Permittivity (εr)Impact on ZnO SubstrateReference
Methanol 32.6Can cause surface dissociation and formation of layered byproducts.[3][4]
Toluene 2.379Suppresses surface dissociation, leading to well-defined SAMs.[3][4]
tert-Butyl Alcohol 11.22–11.50Suppresses side surface reactions, leading to well-defined SAMs.[2][4]

Experimental Protocols

Protocol 1: Substrate Preparation and Cleaning

  • Solvent Cleaning: Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before SAM deposition to remove any remaining organic contaminants and generate surface hydroxyl groups[1].

Protocol 2: Phosphonic Acid SAM Deposition (Solution Phase)

  • Solution Preparation: Prepare a 0.1 mM to 1 mM solution of the desired phosphonic acid in an appropriate anhydrous solvent (e.g., ethanol, isopropanol, or toluene).

  • Immersion: Immerse the cleaned and dried substrate into the phosphonic acid solution.

  • Incubation: Leave the substrate immersed for the desired deposition time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature).

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a stream of nitrogen gas.

Protocol 3: Post-Deposition Annealing

  • Heating: Place the SAM-coated substrate in an oven or on a hotplate.

  • Annealing: Heat the substrate to the desired annealing temperature (e.g., 110-150°C) for a specified time (e.g., 1-3 hours) under ambient or inert atmosphere[6][8].

  • Cooling: Allow the substrate to cool down to room temperature before further characterization or use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Treatment Solvent_Cleaning Solvent Cleaning Drying_1 Drying (N2) Solvent_Cleaning->Drying_1 Surface_Activation Surface Activation (O2 Plasma/UV-Ozone) Drying_1->Surface_Activation Immersion Substrate Immersion Surface_Activation->Immersion Solution_Prep Prepare PA Solution Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Drying_2 Drying (N2) Rinsing->Drying_2 Annealing Annealing Drying_2->Annealing Characterization Characterization Annealing->Characterization

Caption: Experimental workflow for phosphonic acid SAM formation.

troubleshooting_logic Start Multilayer Formation Detected? Concentration Is PA concentration > 1 mM? Start->Concentration Yes Success Monolayer Achieved Start->Success No Water Is solvent anhydrous and substrate dry? Concentration->Water No Reduce_Conc Action: Reduce PA concentration to 0.1-1 mM Concentration->Reduce_Conc Yes Solvent Is solvent appropriate for the substrate? Water->Solvent Yes Use_Anhydrous Action: Use anhydrous solvent and ensure substrate is dry Water->Use_Anhydrous No Change_Solvent Action: Consider solvent with lower dielectric constant Solvent->Change_Solvent No Solvent->Success Yes Reduce_Conc->Success Use_Anhydrous->Success Change_Solvent->Success

References

Stability of (10-bromodecyl)phosphonic acid SAMs in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (10-bromodecyl)phosphonic acid self-assembled monolayers (SAMs) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and stability testing of this compound SAMs.

Issue Potential Cause Recommended Solution
Incomplete or Poor SAM Formation 1. Substrate Contamination: Organic residues or particulate matter on the substrate surface can inhibit SAM formation. 2. Suboptimal Deposition Time: Insufficient immersion time may not allow for a well-ordered monolayer to form. 3. Incorrect Phosphonic Acid Concentration: High concentrations can lead to the formation of disordered multilayers, while low concentrations may result in incomplete coverage. 4. Inappropriate Solvent Choice: The solvent can affect the dissolution of the phosphonic acid and its interaction with the substrate.1. Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol. A common procedure involves sonication in acetone, followed by isopropanol, and finally deionized water. Drying under a stream of nitrogen is recommended. An oxygen plasma or UV-ozone treatment immediately prior to deposition can effectively remove organic contaminants. 2. Optimize Deposition Time: Perform a time-course study to determine the optimal deposition duration for your specific substrate and conditions. Deposition times can range from a few hours to over 24 hours. 3. Optimize Concentration: A typical starting concentration is between 0.1 mM and 1 mM. It is advisable to test a range of concentrations to find the optimal value for your system. 4. Solvent Selection: Common solvents for phosphonic acid SAM formation include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF). For some metal oxide substrates like ZnO, solvents with lower dielectric constants, such as toluene, may be preferred to prevent surface dissolution.[1]
SAM Instability/Desorption in Aqueous Solution 1. Hydrolysis of the Phosphonate (B1237965) Bond: The metal-oxygen-phosphorus (M-O-P) bond is susceptible to hydrolysis, especially at extreme pH values.[2] 2. Substrate-Dependent Stability: The stability of the SAM is highly dependent on the nature of the substrate's oxide layer.[3] 3. Presence of Contaminants in the Aqueous Solution: Impurities in the water can accelerate the degradation of the SAM.1. Control pH: The stability of phosphonic acid SAMs is influenced by the pH of the aqueous environment. Whenever possible, maintain a neutral pH to minimize hydrolysis. 2. Substrate Choice and Pre-treatment: The choice of substrate is critical. For instance, phosphonic acid SAMs on titanium and zirconium oxides have shown high stability over a wide pH range. Surface pre-treatment, such as the use of zirconium ions on titanium, can enhance the bonding and stability of the monolayer.[4] 3. Use High-Purity Water: Always use high-purity, deionized water for stability testing to avoid unintended reactions.
Inconsistent or Non-Reproducible Results 1. Variability in Substrate Preparation: Inconsistent cleaning or handling of substrates will lead to variations in SAM quality. 2. Solution Degradation: The this compound solution may degrade over time. 3. Environmental Factors: Variations in temperature and humidity during SAM formation and testing can affect the results.1. Standardize Protocols: Strictly adhere to a standardized and well-documented protocol for substrate preparation and SAM formation. 2. Use Fresh Solutions: Prepare fresh phosphonic acid solutions before each experiment. 3. Control Environmental Conditions: Perform experiments in a controlled environment to minimize variations in temperature and humidity.

Frequently Asked Questions (FAQs)

Q1: What is the binding mechanism of this compound to a metal oxide surface?

A1: this compound binds to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, which contributes to the overall stability of the monolayer.

Q2: How does the bromine terminus of this compound affect its stability in aqueous solutions?

A2: The terminal bromine atom is a reactive site that can potentially undergo nucleophilic substitution reactions in aqueous solutions, especially in the presence of certain ions or under specific pH conditions. While the primary mode of degradation in aqueous solution is typically hydrolysis of the phosphonate headgroup from the surface, reactions at the bromine terminus could alter the surface chemistry and properties of the SAM over time.

Q3: What analytical techniques are best suited for evaluating the stability of these SAMs?

A3: A combination of surface-sensitive techniques is recommended:

  • Contact Angle Goniometry: To measure changes in surface hydrophobicity, which can indicate SAM degradation or desorption.

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the surface and monitor the attenuation of the substrate signal, providing information on SAM coverage and the presence of the phosphonate and bromide species.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and identify defects or areas of SAM desorption.

Q4: Can the stability of this compound SAMs be improved?

A4: Yes, several strategies can be employed to enhance stability:

  • Substrate Choice: Selecting substrates that form highly stable M-O-P bonds, such as titanium oxide or zirconium oxide, is crucial.

  • Surface Priming: Pre-treating the substrate with agents like zirconium ions can improve the bonding and stability of the phosphonic acid monolayer.[4]

  • Post-Deposition Annealing: A gentle annealing step after SAM formation can promote the formation of more stable, covalent bonds with the surface.

Quantitative Data

Due to the limited availability of specific stability data for this compound SAMs in the public literature, the following tables provide representative data for long-chain alkylphosphonic acid SAMs on common substrates. This data can be used as a general guideline for experimental design.

Table 1: Representative Stability of Octadecylphosphonic Acid (ODPA) SAMs on Different Oxide Surfaces in Deionized Water at Room Temperature (as measured by water contact angle).

SubstrateInitial Contact Angle (°)Contact Angle after 24h in Water (°)Contact Angle after 72h in Water (°)
Amorphous Al₂O₃~110~108~105
Single-Crystalline Al₂O₃ (11-20)~112~110~110
Single-Crystalline Al₂O₃ (0001)~105~80~60
Titanium Oxide (TiO₂)~115~112~110
Silicon Oxide (SiO₂)~108~105~100

Note: The stability can vary significantly based on the specific crystal face and preparation method of the substrate.[3]

Table 2: Representative XPS Data for ODPA SAMs on Titanium Oxide Before and After Immersion in a Buffered Saline Solution (TBS) at 37°C.

ElementAtomic Concentration (%) - InitialAtomic Concentration (%) - After 24h in TBS
C 1s6550
O 1s2030
P 2p52
Ti 2p1018

Note: The decrease in carbon and phosphorus and the increase in oxygen and the substrate signal (titanium) indicate partial desorption of the SAM.

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Silicon Oxide
  • Substrate Cleaning: a. Cut silicon wafers with a native oxide layer into 1 cm x 1 cm pieces. b. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrates under a stream of high-purity nitrogen. d. Immediately before use, treat the substrates with oxygen plasma or a UV-ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • SAM Deposition: a. Prepare a 1 mM solution of this compound in anhydrous ethanol or a 95:5 (v/v) ethanol/water mixture. b. Place the cleaned substrates in the phosphonic acid solution in a sealed container to prevent solvent evaporation. c. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Post-Deposition Rinsing and Annealing: a. Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules. b. Sonicate the substrates briefly (1-2 minutes) in fresh ethanol. c. Dry the substrates under a stream of nitrogen. d. For enhanced stability, anneal the SAM-coated substrates at 120°C for 1-2 hours in a vacuum oven.

Protocol 2: Stability Testing of this compound SAMs in Aqueous Solution
  • Initial Characterization: a. Measure the static water contact angle of the freshly prepared SAMs. b. Acquire XPS survey and high-resolution spectra (C 1s, O 1s, P 2p, Br 3d, and substrate elements) for a baseline characterization. c. Obtain AFM images of the initial surface morphology.

  • Aqueous Immersion: a. Place the SAM-coated substrates in sealed vials containing the desired aqueous solution (e.g., deionized water, phosphate-buffered saline of a specific pH). b. Maintain the vials at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: a. At predetermined time points (e.g., 1h, 6h, 24h, 48h, 72h), remove a substrate from the aqueous solution. b. Rinse the substrate with deionized water and dry it gently with a stream of nitrogen. c. Repeat the characterization steps (contact angle, XPS, AFM) to monitor changes in the SAM properties over time.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_stability Stability Testing sub_cleaning Substrate Cleaning (Sonication, DI Water) plasma Oxygen Plasma Treatment sub_cleaning->plasma solution Prepare 1mM Solution of this compound plasma->solution immersion Immerse Substrate (18-24h, RT) solution->immersion rinsing Rinse & Sonicate (Ethanol) immersion->rinsing annealing Anneal (120°C, 1-2h) rinsing->annealing initial_char Initial Characterization (Contact Angle, XPS, AFM) annealing->initial_char aq_immersion Aqueous Immersion (DI Water, PBS) initial_char->aq_immersion timepoint_char Time-Point Characterization aq_immersion->timepoint_char timepoint_char->aq_immersion Repeat at intervals

Caption: Experimental workflow for the formation and stability testing of this compound SAMs.

degradation_pathway SAM Intact this compound SAM on Metal Oxide Surface Hydrolysis Hydrolysis of M-O-P Bond SAM->Hydrolysis Aqueous Environment (H₂O, pH) Nucleophilic_Sub Nucleophilic Substitution at Bromine Terminus SAM->Nucleophilic_Sub Presence of Nucleophiles Desorption Desorption of Phosphonic Acid Molecules Hydrolysis->Desorption Surface_Defects Formation of Surface Defects and Exposed Substrate Desorption->Surface_Defects Altered_SAM SAM with Modified Terminal Group (e.g., -OH) Nucleophilic_Sub->Altered_SAM

Caption: Potential degradation pathways for this compound SAMs in aqueous solutions.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonic acid self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the formation and characterization of phosphonic acid SAMs, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my phosphonic acid monolayer incomplete or showing low surface coverage?

Answer:

Incomplete monolayer formation is a prevalent issue that can be attributed to several factors, including substrate quality, deposition conditions, and reagent purity.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Substrate Inhomogeneity or Contamination Implement a rigorous substrate cleaning protocol. A common procedure involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can be highly effective in removing organic contaminants and creating a reactive oxide layer.[1]
Suboptimal Deposition Time The formation of a well-ordered monolayer is a time-dependent process.[1] While initial surface adsorption can be rapid, achieving a high-quality, well-oriented SAM through solution deposition can take an extended period, ranging from hours to over 48 hours, to allow for molecular adsorption/desorption and reorientation.[2][3] It is advisable to perform a time-course study to determine the optimal deposition duration for your specific system.
Incorrect Phosphonic Acid Concentration The concentration of the phosphonic acid solution directly influences the kinetics of monolayer formation. While a higher concentration might seem to accelerate coverage, it can also lead to the formation of disordered multilayers.[1] A typical starting concentration is in the range of 0.1 mM to 1 mM.[1] Increasing the concentration beyond a certain point may not significantly improve surface coverage.[3]
Inappropriate Solvent Choice The solvent is critical for dissolving the phosphonic acid and mediating its interaction with the substrate.[1] Solvents with high dielectric constants, such as methanol, can sometimes lead to the dissolution of the metal oxide surface (e.g., ZnO) and the formation of undesirable layered metal-phosphonate byproducts.[1][4][5] In such cases, solvents with lower dielectric constants, like toluene (B28343) or tert-butyl alcohol, may be preferred to promote the formation of well-defined monolayers.[1][3][4][5]
Deposition Method The method of deposition significantly impacts SAM quality. Solution deposition, although slower, generally produces more ordered and reproducible monolayers compared to faster methods like micro-contact printing and spray coating, which can result in less well-ordered films.[2][3]

Question 2: My phosphonic acid monolayer exhibits poor adhesion and stability. What are the likely causes and how can I improve it?

Answer:

Poor adhesion and stability of the monolayer suggest a weak interaction between the phosphonic acid headgroup and the substrate surface. This can be due to incomplete covalent bonding or instability in the operating environment.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Covalent Bonding The formation of a robust monolayer relies on the covalent bonding between the phosphonic acid and the metal oxide surface. A post-deposition annealing step can promote the formation of strong, covalent M-O-P bonds. The annealing temperature and duration should be optimized to avoid thermal degradation of the monolayer. For example, annealing at 140°C for 48 hours has been effective for phosphonic acids on silicon oxide.[1]
Insufficiently Reactive Substrate Surface The native oxide layer on the substrate may not be sufficiently hydroxylated for the condensation reaction with the phosphonic acid headgroup to occur efficiently.[1] Pre-treatment of the substrate with methods like oxygen plasma or UV-ozone can create a more reactive surface.[1]
Hydrolytic Instability While generally stable, phosphonate (B1237965) monolayers can be susceptible to hydrolysis, particularly in aqueous environments at extreme pH.[1][6] For applications in aqueous media, it is important to consider and control the pH of the environment.[1]
Thermal Instability The thermal stability of the SAM is dependent on the chemical composition of the phosphonic acid molecule, particularly the organic backbone.[7][8] While the phosphonic acid anchoring group is generally robust, the organic backbone may have "weak links" that can cleave at elevated temperatures.[7][8] It is advisable to test the thermal stability of your specific SAM if it will be subjected to high temperatures.[7][8] Fluorinated backbones, for instance, may show degradation at lower temperatures.[1]

Question 3: I am observing the formation of undesirable byproducts or surface etching. How can this be prevented?

Answer:

The formation of byproducts, such as layered metal-phosphonates, and etching of the substrate surface are often related to the choice of solvent and deposition conditions.[2][3][4][5]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Solvent-Induced Substrate Dissociation Solvents with high dielectric constants, like methanol, can promote the dissociation of metal ions (e.g., Zn²⁺) from the substrate surface (e.g., ZnO). These ions can then react with the phosphonic acid in solution to form layered metal-phosphonate byproducts that deposit on the surface, leading to a disordered and non-uniform film.[4][5]
Inappropriate Solvent To prevent substrate dissociation and byproduct formation, consider using a solvent with a lower dielectric constant, such as toluene or tert-butyl alcohol.[3][4][5] These solvents suppress the dissolution of the metal oxide surface and favor the direct binding of the phosphonic acid to the substrate, resulting in a well-defined SAM.[3][4][5]
Prolonged Deposition at High Temperatures While elevated temperatures can increase the rate of SAM formation, excessively high temperatures can lead to disordered monolayers and potential surface etching.[1] It is important to optimize the deposition temperature for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the binding mechanism of phosphonic acids to metal oxide surfaces?

A1: Phosphonic acids bind to metal oxide surfaces primarily through a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups on the substrate surface. This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1] The phosphonic acid headgroup can adopt various binding modes, including monodentate, bidentate, and tridentate linkages to the surface.[6][9]

Q2: How does the choice of solvent affect the quality of the phosphonic acid monolayer?

A2: The solvent is a critical parameter in SAM formation. It must effectively dissolve the phosphonic acid derivative without negatively interacting with the substrate.[1] Solvents with high dielectric constants can sometimes lead to the dissolution of the metal oxide surface and the formation of detrimental byproducts.[1][3] In such cases, solvents with lower dielectric constants are often preferred.[1][3] The choice of solvent can also influence the kinetics of SAM formation.[3]

Q3: What role does temperature play in the formation of phosphonic acid SAMs?

A3: Temperature influences both the kinetics and the structural order of the resulting monolayer. Elevated temperatures can accelerate the rate of SAM formation.[1] However, excessively high temperatures can lead to the formation of a more disordered monolayer with defects.[1] A post-deposition annealing step at a moderate temperature is often employed to drive the condensation reaction to completion and improve the covalent bonding to the surface.[1]

Q4: How does the alkyl chain length of the phosphonic acid affect the monolayer properties?

A4: The length of the alkyl chain plays a significant role in the ordering and stability of the monolayer. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, which promotes a more ordered and densely packed monolayer.[1] This increased order in long-chain SAMs results in a smaller tilt angle of the molecules with respect to the surface normal.[1][10]

Q5: Can I form a phosphonic acid monolayer on a non-oxide surface?

A5: The primary binding mechanism for phosphonic acids involves the reaction with surface hydroxyl groups, which are abundant on metal oxide surfaces.[1] While the formation of phosphonic acid SAMs on non-oxide surfaces is less common, it may be possible on surfaces that can be modified to present hydroxyl groups or have other suitable reactive sites.

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation

  • Solvent Cleaning:

    • Place the substrates in a beaker and sequentially sonicate them in acetone, isopropanol, and deionized water for 15 minutes each.

    • After the final sonication in deionized water, rinse the substrates thoroughly with fresh deionized water.

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Activation (Oxygen Plasma or UV-Ozone Treatment):

    • Immediately prior to SAM deposition, treat the cleaned and dried substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes. This step removes any remaining organic contaminants and creates a hydroxylated, reactive surface.[1]

Protocol 2: Phosphonic Acid SAM Formation by Solution Deposition

  • Solution Preparation:

    • Prepare a 0.1 mM to 1 mM solution of the desired phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene). The choice of solvent should be based on the specific substrate and phosphonic acid being used.[1]

    • Ensure the phosphonic acid is fully dissolved. Gentle sonication may be required.

  • Deposition:

    • Immerse the freshly cleaned and activated substrates into the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for the optimized duration (typically ranging from several hours to 48 hours or more) at a controlled temperature (room temperature is often sufficient).[2][3]

  • Rinsing and Drying:

    • After deposition, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any physisorbed molecules.

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • (Optional) Post-Deposition Annealing:

    • To enhance the covalent bonding and stability of the SAM, anneal the coated substrates in an oven or on a hotplate at a moderate temperature (e.g., 110-150°C) for a specified duration (e.g., 1-48 hours).[1] The optimal annealing conditions should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying_N2_1 Drying (N2) Solvent_Cleaning->Drying_N2_1 Surface_Activation Surface Activation (O2 Plasma / UV-Ozone) Drying_N2_1->Surface_Activation Immersion Substrate Immersion (e.g., 24-48h) Surface_Activation->Immersion Solution_Prep Prepare Phosphonic Acid Solution Solution_Prep->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying_N2_2 Drying (N2) Rinsing->Drying_N2_2 Annealing Annealing (Optional) Drying_N2_2->Annealing Characterization Characterization Annealing->Characterization To Characterization

Caption: Experimental workflow for phosphonic acid SAM formation.

defect_troubleshooting cluster_coverage Incomplete Coverage / Poor Adhesion cluster_disorder Disordered Monolayer / Byproducts cluster_instability Monolayer Instability Defect Common Defect Observed Contamination Substrate Contamination Defect->Contamination Depo_Time Suboptimal Deposition Time Defect->Depo_Time Concentration Incorrect Concentration Defect->Concentration Bonding Incomplete Covalent Bonding Defect->Bonding Solvent Inappropriate Solvent Choice Defect->Solvent Temperature High Deposition Temperature Defect->Temperature Depo_Method Rapid Deposition Method Defect->Depo_Method Hydrolysis Hydrolysis (Moisture/pH) Defect->Hydrolysis Thermal Thermal Degradation Defect->Thermal

Caption: Troubleshooting common defects in phosphonic acid SAMs.

References

Navigating the Nuances of SAM Formation: A Technical Guide to (10-bromodecyl)phosphonic Acid Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of a self-assembled monolayer (SAM) is paramount. The choice of solvent, in particular, plays a pivotal role in the formation of high-quality (10-bromodecyl)phosphonic acid SAMs, influencing everything from molecular ordering to surface coverage. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the preparation of these critical surface modifications.

The Critical Role of the Solvent: A Summary

The formation of a well-ordered this compound SAM is a delicate interplay between molecule-substrate and molecule-solvent interactions. The solvent not only needs to dissolve the phosphonic acid but also mediate its adsorption onto the substrate's oxide surface. Studies on various organophosphonic acids have consistently shown that solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, tend to promote the formation of more stable and well-defined monolayers on metal oxide surfaces like zinc oxide and indium tin oxide.[1]

In contrast, highly polar solvents, such as methanol (B129727) or ethanol (B145695), can sometimes lead to the formation of undesired byproducts or less ordered films.[1] This is attributed to the solvent's ability to interact with the metal oxide surface, potentially leading to surface dissociation and the formation of layered metal-phosphonate complexes instead of a uniform monolayer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for forming this compound SAMs?

A1: While specific data for this compound is limited, the general consensus for phosphonic acid SAMs is that non-polar or weakly polar solvents often yield the best results. Toluene is frequently cited as a good choice for promoting well-ordered monolayers and minimizing side reactions on oxide surfaces.[1] However, the optimal solvent can be substrate-dependent. It is recommended to start with a non-polar solvent like toluene and compare the results with a polar solvent like ethanol or isopropanol.

Q2: What concentration of this compound should I use?

A2: A typical starting concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM. Higher concentrations do not necessarily lead to better or faster monolayer formation and can sometimes result in the formation of disordered multilayers.

Q3: How long should the substrate be immersed in the phosphonic acid solution?

A3: The optimal deposition time can vary depending on the solvent, concentration, and temperature. While initial adsorption can be rapid, achieving a well-ordered monolayer can take anywhere from a few hours to over 24 hours. A time-course study is recommended to determine the point at which surface coverage plateaus.

Q4: Is a post-deposition annealing step necessary?

A4: An annealing step after deposition (e.g., 120-150°C) is often recommended to promote the formation of strong, covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer, leading to a more stable monolayer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Water Contact Angle / Hydrophilic Surface 1. Incomplete SAM formation.2. Disordered monolayer.3. Contaminated substrate or solvent.4. Formation of undesired byproducts.1. Increase deposition time.2. Switch to a less polar solvent (e.g., toluene).3. Ensure rigorous cleaning of the substrate and use of anhydrous solvents.4. Optimize concentration and consider a post-deposition annealing step.
Hazy or Visibly Uneven Film 1. Aggregation of phosphonic acid in solution.2. Formation of multilayers.3. Particulate contamination.1. Ensure the phosphonic acid is fully dissolved (gentle heating or sonication may help).2. Reduce the concentration of the phosphonic acid solution.3. Filter the solution before use and work in a clean environment.
Poor SAM Stability (delaminates easily) 1. Incomplete covalent bond formation.2. Weak molecule-substrate interaction.1. Implement a post-deposition annealing step.2. Ensure the substrate has a well-defined oxide layer (pre-treatment with oxygen plasma or UV-ozone can help).
Inconsistent Results 1. Variation in substrate quality.2. Inconsistent experimental conditions (temperature, humidity).3. Solvent degradation.1. Use substrates from the same batch and implement a consistent cleaning protocol.2. Control the deposition environment.3. Use fresh, anhydrous solvents for each experiment.

Quantitative Data Comparison

Disclaimer: The following data is representative for long-chain phosphonic acids on oxide surfaces and may not be specific to this compound. It is intended to provide a general comparison of the expected trends with different solvents.

Table 1: Effect of Solvent on Water Contact Angle of Phosphonic Acid SAMs

SolventDielectric Constant (approx.)Typical Water Contact Angle (°)
Toluene2.4> 100
Tetrahydrofuran (THF)7.690 - 100
Isopropanol18.380 - 90
Ethanol24.670 - 85
Methanol32.7< 70

Table 2: Effect of Solvent on Ellipsometric Thickness of Phosphonic Acid SAMs

SolventExpected Film Thickness (relative)Comments
TolueneHigherSuggests a more upright and densely packed monolayer.
EthanolLowerMay indicate a more tilted or less densely packed monolayer.

Experimental Protocols

Standard Protocol for this compound SAM Formation
  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer with a native oxide layer, or a metal-oxide coated substrate) by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen.

    • (Optional but recommended) Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to create a fresh, hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous toluene. Ensure the phosphonic acid is fully dissolved. Gentle warming or brief sonication may be necessary.

  • SAM Deposition:

    • Immerse the cleaned substrate in the phosphonic acid solution in a sealed, clean container.

    • Allow the deposition to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bound molecules.

    • Dry the substrate again with a stream of nitrogen.

  • Annealing:

    • Anneal the SAM-coated substrate in an oven at 120°C for 1 hour to promote covalent bond formation.

  • Characterization:

    • Characterize the SAM quality using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization Clean Substrate Cleaning (Sonication) Activate Surface Activation (O2 Plasma / UV-Ozone) Clean->Activate Deposition Immerse Substrate (12-24h, RT) Activate->Deposition Solution Prepare 1 mM Solution (e.g., in Toluene) Solution->Deposition Rinse Rinse with Fresh Solvent Deposition->Rinse Anneal Anneal (120°C, 1h) Rinse->Anneal Characterize Characterize (Contact Angle, Ellipsometry) Anneal->Characterize

Caption: Experimental workflow for the formation of this compound SAMs.

troubleshooting_logic Start Problem with SAM Quality Check_Contact_Angle Low Contact Angle? Start->Check_Contact_Angle Check_Visual Hazy/Uneven Film? Check_Contact_Angle->Check_Visual No Sol_Time Increase Deposition Time Check_Contact_Angle->Sol_Time Yes Sol_Solvent Use Less Polar Solvent Check_Contact_Angle->Sol_Solvent Yes Sol_Clean Improve Cleaning Protocol Check_Contact_Angle->Sol_Clean Yes Check_Stability Poor Stability? Check_Visual->Check_Stability No Sol_Conc Decrease Concentration Check_Visual->Sol_Conc Yes Sol_Filter Filter Solution Check_Visual->Sol_Filter Yes Sol_Anneal Implement Annealing Step Check_Stability->Sol_Anneal Yes

Caption: A logical flowchart for troubleshooting common issues in SAM formation.

References

Technical Support Center: (10-bromodecyl)phosphonic acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formation and annealing of (10-bromodecyl)phosphonic acid self-assembled monolayers (SAMs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or Patchy Monolayer Formation 1. Contaminated Substrate: Organic residues or particulate matter on the substrate surface can inhibit SAM formation. 2. Suboptimal Deposition Time: Insufficient immersion time may not allow for complete monolayer formation. 3. Incorrect Phosphonic Acid Concentration: A solution that is too dilute may result in slow or incomplete coverage.1. Rigorous Substrate Cleaning: Implement a thorough cleaning protocol. A common procedure involves sonication in a sequence of high-purity solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen or argon). An oxygen plasma or UV-ozone treatment immediately prior to deposition is highly effective for removing organic contaminants and activating the surface with hydroxyl groups. 2. Optimize Deposition Time: Perform a time-course study to determine the optimal immersion duration for your specific substrate and conditions. Deposition times can range from a few hours to over 24 hours. 3. Adjust Concentration: A typical starting concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM. Optimization may be required for your specific application.
Disordered or Poorly Packed Monolayer 1. Inappropriate Solvent Choice: The solvent plays a crucial role in the dissolution of the phosphonic acid and its interaction with the substrate. 2. Presence of Water: Trace amounts of water in the solvent can interfere with the self-assembly process. 3. Physisorbed Multilayers: Excess molecules may physically adsorb on top of the monolayer, leading to a disordered film.1. Select an Appropriate Solvent: Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF). For some metal oxide surfaces, solvents with lower dielectric constants, such as toluene, have been shown to promote the formation of well-ordered monolayers. 2. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents to minimize water content. 3. Rinsing and Annealing: After deposition, thoroughly rinse the substrate with fresh solvent to remove physisorbed molecules. A post-deposition annealing step can promote the formation of a more ordered and covalently bound monolayer.
Poor Monolayer Stability 1. Incomplete Covalent Bonding: The phosphonic acid headgroups may not have fully reacted with the surface hydroxyl groups. 2. Hydrolysis of the SAM: In aqueous environments, the P-O-substrate bond can be susceptible to hydrolysis, leading to monolayer degradation.1. Post-Deposition Annealing: Heating the SAM-coated substrate after deposition can provide the thermal energy required to drive the condensation reaction between the phosphonic acid and the surface, forming stable covalent bonds. 2. Optimize Annealing Parameters: The stability of the monolayer can be significantly enhanced by optimizing the annealing temperature and duration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended annealing parameters for this compound SAMs?

A1: While specific data for this compound is limited, studies on similar long-chain alkylphosphonic acids provide excellent guidance. A post-deposition annealing step is crucial for forming a stable, covalently bonded monolayer. Based on available literature, the following parameters are recommended as a starting point:

  • Temperature: 120°C to 150°C. Annealing at 150°C for 3 hours has been shown to be optimal for enhancing the stability of octadecylphosphonic acid (ODP) SAMs on aluminum.[1] Another study on butylphosphonic acid (BPA) on silicon showed thermal stability up to 350°C.[2]

  • Duration: 1 to 3 hours. Longer annealing times do not appear to significantly improve stability and may lead to disorder at higher temperatures.[1]

  • Atmosphere: Annealing can be performed in ambient air or under an inert atmosphere (e.g., nitrogen or argon).

It is always advisable to empirically optimize these parameters for your specific substrate and application.

Q2: How does annealing improve the quality of the SAM?

A2: Annealing provides thermal energy that facilitates several beneficial processes:

  • Desorption of Physisorbed Molecules: It helps to remove loosely bound molecules that are not part of the primary monolayer.

  • Increased Molecular Mobility: It allows the chemisorbed molecules to rearrange on the surface, leading to a more ordered and densely packed film.

  • Promotion of Covalent Bonding: It drives the condensation reaction between the phosphonic acid headgroup and the hydroxylated substrate surface, resulting in the formation of strong P-O-substrate covalent bonds. This conversion from a physisorbed to a chemisorbed state significantly enhances the monolayer's stability.

Q3: What substrate materials are suitable for forming this compound SAMs?

A3: Phosphonic acids readily form SAMs on a wide variety of metal oxide surfaces. This is due to the strong interaction between the phosphonic acid headgroup and the surface hydroxyl groups present on these materials. Suitable substrates include:

  • Silicon with a native oxide layer (SiO₂)

  • Aluminum oxide (Al₂O₃)[3][4]

  • Titanium dioxide (TiO₂)

  • Indium tin oxide (ITO)

  • Zinc oxide (ZnO)

  • Hafnium dioxide (HfO₂)

  • Copper oxide (CuO)

Q4: How can I verify the quality of my this compound SAM?

A4: Several surface-sensitive techniques can be used to characterize the quality of your SAM:

  • Contact Angle Goniometry: Measures the static water contact angle, which provides information about the hydrophobicity and, indirectly, the packing density and order of the monolayer. A high contact angle is generally indicative of a well-formed, dense monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of phosphorus and bromine from the SAM molecule and providing information about the chemical bonding state of the phosphonic acid headgroup to the substrate.[2][5]

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the visualization of monolayer coverage, defects, and roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to probe the vibrational modes of the alkyl chain and the phosphonic acid headgroup, giving insights into the molecular orientation and bonding.

Experimental Protocols

I. Substrate Cleaning (Example: Silicon Wafer)
  • Place the silicon wafer in a beaker and sonicate for 15 minutes in acetone.

  • Decant the acetone and sonicate for 15 minutes in isopropanol.

  • Decant the isopropanol and sonicate for 15 minutes in deionized water.

  • Dry the wafer under a stream of high-purity nitrogen or argon.

  • For optimal results, treat the cleaned wafer with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before SAM deposition to ensure a hydrophilic surface with a high density of hydroxyl groups.

II. SAM Deposition
  • Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., ethanol, isopropanol, or THF).

  • Place the cleaned and activated substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

  • Dry the substrate under a stream of nitrogen or argon.

III. Post-Deposition Annealing
  • Place the SAM-coated substrate in an oven or on a hotplate.

  • Heat the substrate to the desired temperature (e.g., 150°C) in ambient air.

  • Maintain the temperature for the desired duration (e.g., 3 hours).

  • Allow the substrate to cool down to room temperature slowly.

Data Presentation

The following tables summarize typical quantitative data for long-chain alkylphosphonic acid SAMs, which can be used as a reference for this compound.

Table 1: Effect of Annealing on Water Contact Angle of Octadecylphosphonic Acid (ODP) SAMs on Aluminum [1]

Annealing Temperature (°C) for 3hWater Contact Angle after 2h immersion in 40°C water (°)
As-prepared (No Annealing)< 20
50~60
100~80
150> 90
200~70

Table 2: Thermal Stability of Butylphosphonic Acid (BPA) SAMs on Silicon [2]

Annealing Temperature (°C) for 60 minObservation from XPS
150Physisorbed molecules desorb, covalently bound monolayer remains stable.
350Onset of decomposition of the covalently bound monolayer.
500Complete desorption of the monolayer.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (O2 Plasma / UV-Ozone) Cleaning->Activation Deposition Solution Deposition (1 mM, 12-24h) Activation->Deposition Rinsing Rinsing (Fresh Solvent) Deposition->Rinsing Annealing Thermal Annealing (150°C, 3h) Rinsing->Annealing Characterization Surface Analysis (Contact Angle, XPS, AFM) Annealing->Characterization

Caption: Experimental workflow for the formation and annealing of phosphonic acid SAMs.

Troubleshooting_Logic cluster_issues Identify Issue cluster_causes Investigate Cause cluster_solutions Implement Solution Start Poor SAM Quality Patchy Patchy/Incomplete Coverage Start->Patchy Disordered Disordered Film Start->Disordered Unstable Poor Stability Start->Unstable Cleanliness Substrate Contamination? Patchy->Cleanliness Deposition Deposition Parameters? Patchy->Deposition Disordered->Deposition Solvent Solvent Choice/Purity? Disordered->Solvent Bonding Incomplete Covalent Bonding? Unstable->Bonding ImproveCleaning Improve Cleaning Protocol Cleanliness->ImproveCleaning OptimizeDeposition Optimize Time/ Concentration Deposition->OptimizeDeposition ChangeSolvent Use Anhydrous/ Different Solvent Solvent->ChangeSolvent Anneal Perform/Optimize Annealing Bonding->Anneal

References

Validation & Comparative

Carboxylic vs. Phosphonic Acids: A Comparative Guide to Metal Oxide Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a molecular anchor to functionalize metal oxide surfaces is critical for applications ranging from biomaterials and drug delivery to catalysis and molecular electronics. Carboxylic acids and phosphonic acids are two of the most common classes of organic molecules utilized for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal binding group for a given application.

The interaction of these organic acids with metal oxide surfaces is primarily governed by the formation of coordinate covalent bonds between the acid headgroup and metal atoms on the hydroxylated surface. However, the nature of these bonds, their stability, and the resulting surface properties differ significantly between carboxylic and phosphonic acids.

Executive Summary

Phosphonic acids generally form more stable and robust self-assembled monolayers (SAMs) on a wide range of metal oxide surfaces compared to carboxylic acids. This enhanced stability is attributed to the potential for multidentate binding of the phosphonate (B1237965) headgroup. While carboxylic acids are effective in non-polar environments, their binding is often weaker and more susceptible to displacement, particularly in aqueous media.

Quantitative Comparison of Surface Binding Properties

The following tables summarize key quantitative data from various studies, comparing the binding characteristics of carboxylic and phosphonic acids on different metal oxide surfaces.

Parameter Carboxylic Acid Phosphonic Acid Metal Oxide(s) Key Findings
Binding Affinity WeakerStrongerHfO₂, ZrO₂, TiO₂, Al₂O₃Phosphonic acids can quantitatively displace pre-adsorbed carboxylic acids, indicating a stronger binding affinity.[1][2][3][4][5]
Aqueous Stability Limited (pH 2-6 for colloidal stability)Broader Range (pH < 8 for colloidal stability)HfO₂Phosphonate-functionalized nanocrystals exhibit colloidal stability over a wider pH range in aqueous solutions.[1][2]
Thermal Stability LowerHigher (stable up to 800°C)AluminaThe P-O bond in phosphonate SAMs is robust and stable at significantly higher temperatures compared to carboxylate linkages.
Solvent Stability Prone to desorptionMore stableTitaniaPhosphonic acid SAMs on titania demonstrate good stability after prolonged immersion in various organic solvents.[6]

Table 1: General Comparison of Binding Properties

Metal Oxide Ligand Contact Angle (Water) Indication
Platinum OxideUntreated~40°Hydrophilic surface
Platinum OxideCarboxylic Acid SAMNot specified, but generally lower than phosphonatesFormation of a less hydrophobic/ordered layer
Platinum OxidePhosphonic Acid SAM (from solution)126°Formation of a densely packed, hydrophobic monolayer.[7]
Silicon Dioxide-CH₃ terminated SAM97° ± 2°Hydrophobic surface
Silicon Dioxide-COOH terminated SAM35° ± 4°Hydrophilic surface
Silicon Dioxide-OH terminated SAM49° ± 3°Hydrophilic surface

Table 2: Representative Contact Angle Data for Functionalized Surfaces [8]

Binding Mechanisms and Surface Morphology

The interaction of both carboxylic and phosphonic acids with metal oxide surfaces involves a condensation reaction with surface hydroxyl groups.[9][10] However, the geometry of the resulting bond can differ, impacting the ordering and stability of the self-assembled monolayer.

Carboxylic acids can bind to metal oxide surfaces in a monodentate or bidentate fashion. The bidentate mode, where both oxygen atoms of the carboxylate group coordinate to surface metal atoms, is generally more stable. However, monodentate binding is often observed, which can lead to less ordered and less stable monolayers.[4][11]

Phosphonic acids , with their phosphonate headgroup (-PO(OH)₂), offer the potential for monodentate, bidentate, and even tridentate binding to the metal oxide surface.[4] This multidentate binding capability is a key reason for the enhanced stability of phosphonate-based SAMs, as it creates a more robust anchor to the surface.[9][10]

G cluster_0 Carboxylic Acid Binding cluster_1 Phosphonic Acid Binding Carboxylic_Acid R-COOH Metal_Oxide_Surface_C Metal Oxide Surface (-M-OH) Carboxylic_Acid->Metal_Oxide_Surface_C - H₂O Monodentate Monodentate (R-COO-M) Metal_Oxide_Surface_C->Monodentate Bidentate Bidentate (R-C(O-M)₂) Metal_Oxide_Surface_C->Bidentate Phosphonic_Acid R-PO(OH)₂ Metal_Oxide_Surface_P Metal Oxide Surface (-M-OH) Phosphonic_Acid->Metal_Oxide_Surface_P - H₂O Monodentate_P Monodentate (R-PO₂(OH)-M) Metal_Oxide_Surface_P->Monodentate_P Bidentate_P Bidentate (R-PO₂(O-M)₂) Metal_Oxide_Surface_P->Bidentate_P Tridentate_P Tridentate (R-PO(O-M)₃) Metal_Oxide_Surface_P->Tridentate_P

Binding modes of carboxylic and phosphonic acids.

Experimental Protocols

The characterization of self-assembled monolayers of carboxylic and phosphonic acids on metal oxide surfaces relies on a suite of surface-sensitive analytical techniques. Below are generalized methodologies for key experiments.

Self-Assembled Monolayer (SAM) Formation
  • Substrate Preparation: The metal oxide substrate is first cleaned to remove organic contaminants and to ensure a fully hydroxylated surface. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV-ozone.

  • Immersion: The cleaned substrate is immersed in a dilute solution (typically 1-10 mM) of the carboxylic or phosphonic acid in a suitable solvent (e.g., ethanol, toluene, or isopropanol).

  • Incubation: The substrate is left in the solution for a period ranging from a few hours to 24-48 hours to allow for the formation of a well-ordered monolayer.[12] Longer incubation times generally lead to better-packed films.

  • Rinsing and Drying: After incubation, the substrate is thoroughly rinsed with fresh solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence of the organic monolayer and investigating the nature of the bond to the surface.

  • Sample Introduction: The functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the core levels of interest, such as C 1s, O 1s, P 2p, and the relevant metal core level from the substrate.

  • Data Analysis: The binding energies of the core level peaks are used to identify the chemical states. For example, the P 2p peak for a bound phosphonate will be at a different binding energy than for a free phosphonic acid.[6] The relative atomic concentrations can be calculated from the peak areas to estimate the surface coverage.[13][14]

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR provides information about the vibrational modes of the molecules in the monolayer, which can be used to assess the ordering of the alkyl chains and the binding mode of the headgroup.

  • Crystal Preparation: An ATR crystal (e.g., Ge, ZnSe, or Si) is coated with a thin film of the metal oxide of interest.

  • Background Spectrum: A background spectrum of the bare metal oxide-coated crystal is collected.

  • SAM Formation: The SAM is formed on the metal oxide surface as described above.

  • Sample Spectrum: The ATR-FTIR spectrum of the functionalized surface is then recorded.

  • Data Analysis: The disappearance or shifting of the P=O and P-OH stretching bands in phosphonic acids, or the C=O band in carboxylic acids, provides evidence of covalent bond formation with the surface.[15][16][17][18] The position of the symmetric and asymmetric CH₂ stretching bands can indicate the conformational order of the alkyl chains.

Contact Angle Goniometry

This technique measures the contact angle of a liquid (typically water) on the surface, which provides information about the surface energy and hydrophobicity, and by extension, the quality and packing of the monolayer.

  • Sample Placement: The functionalized substrate is placed on a flat, level stage.

  • Droplet Deposition: A small droplet of high-purity water is gently deposited onto the surface.

  • Image Acquisition: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Software is used to analyze the image and determine the angle at the three-phase (solid, liquid, vapor) contact point.[19] A high contact angle for a long-chain alkyl-terminated SAM indicates the formation of a dense, well-ordered, hydrophobic monolayer.[7][20]

G Substrate_Cleaning Substrate Cleaning (Solvents, Piranha/UV-Ozone) SAM_Formation SAM Formation (Immersion in Acid Solution) Substrate_Cleaning->SAM_Formation Rinsing_Drying Rinsing & Drying SAM_Formation->Rinsing_Drying Characterization Surface Characterization Rinsing_Drying->Characterization XPS XPS (Elemental Composition, Binding State) Characterization->XPS ATR_FTIR ATR-FTIR (Vibrational Modes, Ordering) Characterization->ATR_FTIR Contact_Angle Contact Angle (Wettability, Packing) Characterization->Contact_Angle Data_Analysis Data Analysis & Interpretation XPS->Data_Analysis ATR_FTIR->Data_Analysis Contact_Angle->Data_Analysis

A typical experimental workflow for SAM characterization.

Conclusion

The choice between carboxylic and phosphonic acids for modifying metal oxide surfaces depends heavily on the specific requirements of the application. For applications demanding high stability, particularly in aqueous or harsh environments, phosphonic acids are the superior choice due to their strong, multidentate binding. Carboxylic acids, while offering a simpler and often less expensive option, provide weaker surface binding and are more suitable for applications in non-polar environments or where reversible binding may be desirable. The experimental protocols outlined provide a framework for the successful formation and characterization of these important surface modifications.

References

The Goldilocks Dilemma: Alkyl Chain Length Dictates PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the length of the linker connecting the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of how varying alkyl chain lengths influence PROTAC performance, supported by experimental data. The linker is not a passive spacer but an active component that governs the formation of a productive ternary complex, ultimately leading to the degradation of the target protein.

The relationship between linker length and PROTAC efficacy is not linear; an optimal length must be empirically determined for each target protein and E3 ligase pair. A linker that is too short can result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to an unproductive complex where the target protein's lysine (B10760008) residues are not correctly positioned for ubiquitination.[1]

Visualizing the PROTAC Mechanism and Logic

To better understand the process, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the logical relationship between linker length and degradation efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Efficacy_Logic Linker Length vs. Degradation Efficacy cluster_0 Too Short cluster_1 Optimal Length cluster_2 Too Long a Steric Hindrance No Ternary Complex b Productive Ternary Complex Efficient Degradation a->b Increasing Length c Unproductive Ternary Complex Reduced Degradation b->c Increasing Length

Caption: The logical relationship between linker length and PROTAC efficacy.

Quantitative Comparison of Degradation Efficiency

The following tables summarize experimental data from various studies, highlighting the impact of alkyl and alkyl/ether linker length on the degradation efficiency of different target proteins. Degradation efficiency is often measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

Table 1: Estrogen Receptor α (ERα) Degradation [2][3][4]

PROTAC CompoundLinker Length (atoms)DC50Dmax (%)Cell LineE3 Ligase
119Effective DegradationNot SpecifiedMCF7VHL
1212Effective DegradationNot SpecifiedMCF7VHL
1316Most EffectiveNot SpecifiedMCF7VHL
1419Less EffectiveNot SpecifiedMCF7VHL
1521Less EffectiveNot SpecifiedMCF7VHL

Note: In this study, a 16-atom chain length was found to be optimal for ERα degradation.[2][3][4]

Table 2: Tank-binding kinase 1 (TBK1) Degradation [5][6]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Note: For TBK1, linkers shorter than 12 atoms were ineffective, while a 21-atom linker showed the highest potency.[6]

Table 3: PI3K/mTOR Degradation [7]

PROTACLinker TypeDC50 (nM) for p110γDmax (%) for p110γDC50 (nM) for mTORDmax (%) for mTORCell Line
GP262Flexible (PEG/Alkyl)42.2388.645.474.9MDA-MB-231

Note: This study highlights that flexible linkers like PEG or alkyl chains can lead to superior degradation efficiency for dual-target PROTACs.[7]

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[1]

Workflow Diagram:

WB_Workflow Western Blotting Experimental Workflow A 1. Cell Culture and Treatment (with varying PROTAC concentrations) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Target Protein & Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Imaging and Densitometry Analysis I->J

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.

In Vitro Binding Affinity Assay

Objective: To determine if the linker length affects the binding affinity of the PROTAC to the target protein.[2]

Protocol:

  • Assay Principle: A competitive binding assay is performed using a fluorescently labeled ligand for the target protein.

  • Procedure:

    • Incubate a constant concentration of the target protein and the fluorescently labeled ligand with increasing concentrations of the PROTACs.

    • Measure the fluorescence polarization or a similar signal that changes upon ligand binding.

    • The ability of the PROTAC to displace the fluorescent ligand is a measure of its binding affinity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the PROTAC that displaces 50% of the fluorescent ligand. Compare the IC50 values across PROTACs with different linker lengths. In many cases, the linker length does not significantly influence the binding affinity to the target protein itself.[2]

Conclusion

The length of the alkyl chain in a PROTAC linker is a critical parameter that must be carefully optimized to achieve maximal degradation efficacy.[1][2][3][4] The provided data and methodologies underscore the necessity of a systematic approach to linker design for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

(10-bromodecyl)phosphonic acid vs. Thiol-based SAMs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust surface modification techniques, the choice of anchoring chemistry for self-assembled monolayers (SAMs) is critical. This guide provides an objective comparison between (10-bromodecyl)phosphonic acid, a representative of the growing class of phosphonate-based SAMs, and the traditional thiol-based SAMs, supported by experimental data.

While thiol-based SAMs on noble metals like gold have long been the gold standard for creating well-defined organic surfaces, phosphonic acid-based SAMs on metal oxides are emerging as a superior alternative, offering enhanced stability and versatility for a range of applications, including biosensing, medical implants, and drug delivery platforms.

Performance Comparison: Stability and Surface Properties

Experimental evidence consistently demonstrates that phosphonic acid SAMs formed on metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), exhibit significantly greater thermal and chemical stability compared to their thiol-based counterparts on gold (Au).

A comparative study investigating the stability of a hydroxyl-terminated phosphonic acid SAM on titanium and a thiol SAM on gold in ambient air revealed that the phosphonic acid SAM remained stable for up to 14 days.[1] In stark contrast, the thiol SAM on gold was not stable for even one day.[1] After 7 days in air, the thiol SAM experienced a complete loss of molecules, whereas the phosphonic acid SAM lost only about 20% of its molecules over a 14-day period.[1]

In another direct comparison on zinc oxide (ZnO), n-hexanephosphonic acid SAMs were found to be approximately twice as thick as those formed from the analogous hexanethiol.[2][3] The phosphonic acid-based monolayers also demonstrated superior corrosion protection, reducing the etch rate of ZnO by a factor of more than nine, and exhibited higher hydrophobicity, indicating a more ordered and densely packed monolayer.[2][3]

Performance MetricThis compound SAMs (on Metal Oxides)Thiol-based SAMs (on Gold)References
Thermal Stability P-O-Metal bond stable up to 800°C. Alkyl chain degradation between 200-350°C.Desorption as dialkyl disulfide starts around 350 K (77°C).[4][5][6]
Stability in Air Stable for up to 14 days with ~20% molecular loss.Unstable, with complete molecular loss within 7 days.[1]
Stability in Aqueous Buffer (TBS) Significant desorption within 1 day on Titanium.Stable for up to 7 days on Gold.[1]
UV Radiation Stability Alkyl chains decompose after 12h, phosphonate (B1237965) groups remain.Alkyl chain decomposition and thiolate oxidation observed.[1]
Corrosion Protection (on ZnO) High, reduces etch rate by >9x.Lower than phosphonic acid SAMs.[2][3]
Layer Thickness (Hexyl derivatives on ZnO) ~6 Å~3 Å[2][3]
Hydrophobicity (Hexyl derivatives on ZnO) Higher (Water contact angle ~115°)Lower[2]

Protein Adsorption: A Key Consideration for Biomedical Applications

The ability of a surface to resist non-specific protein adsorption is crucial for many biomedical applications. While both phosphonic acid and thiol-based SAMs can be functionalized with protein-resistant moieties like oligo(ethylene glycol) (OEG), the underlying stability of the phosphonate linkage on metal oxides offers a more durable platform. The resistance of OEG-terminated alkanethiolate SAMs to protein adsorption has been extensively studied.[7] The enhanced stability of phosphonic acid SAMs suggests that such modifications would have a longer functional lifetime in biological environments.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves a two-step process starting from 1,10-dibromodecane (B1670030).

Step 1: Michaelis-Arbuzov Reaction

  • Reactants: 1,10-dibromodecane and triethyl phosphite (B83602).

  • Procedure: A mixture of 1,10-dibromodecane and a slight excess of triethyl phosphite is heated, typically at 150-160°C, for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: The reaction mixture is cooled, and the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl (10-bromodecyl)phosphonate is then purified, for example, by vacuum distillation or column chromatography.

Step 2: Hydrolysis

  • Reactant: Diethyl (10-bromodecyl)phosphonate.

  • Procedure: The purified diethyl (10-bromodecyl)phosphonate is refluxed with concentrated hydrochloric acid for several hours.

  • Work-up: The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Formation of this compound SAM on Titanium Dioxide
  • Substrate Preparation: Clean the titanium dioxide substrate by sonication in acetone, followed by ethanol (B145695), and finally deionized water (15 minutes each). Dry the substrate with a stream of nitrogen and treat with UV/Ozone for 15 minutes to remove organic contaminants and create a hydroxylated surface.

  • SAM Formation: Prepare a 1 mM solution of this compound in a suitable solvent like ethanol or a mixture of ethanol and water. Immerse the cleaned substrate in the solution for 24-48 hours at room temperature.

  • Rinsing and Drying: Remove the substrate from the solution and rinse thoroughly with the solvent to remove any physisorbed molecules. Dry the substrate with a stream of nitrogen.

  • (Optional) Annealing: To improve the stability and order of the SAM, the coated substrate can be annealed at a temperature around 150°C for a few hours in an inert atmosphere.[8]

Formation of Thiol-based SAMs on Gold
  • Substrate Preparation: Use a freshly evaporated gold substrate or clean an existing one by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and then ethanol. Dry with a stream of nitrogen.

  • SAM Formation: Prepare a 1 mM solution of the desired thiol in absolute ethanol. Immerse the cleaned gold substrate in the thiol solution for 24-48 hours at room temperature. To minimize oxidation, it is recommended to work in a clean environment and minimize exposure to air.

  • Rinsing and Drying: Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols. Dry the substrate with a stream of nitrogen.

Visualizing the Processes

SAM_Formation cluster_phosphonic Phosphonic Acid SAM Formation cluster_thiol Thiol SAM Formation TiO2_Substrate TiO2 Substrate (Hydroxylated) Phosphonate_SAM Stable Phosphonate SAM TiO2_Substrate->Phosphonate_SAM Covalent P-O-Ti Bond Formation Phosphonic_Acid This compound in Solution Phosphonic_Acid->TiO2_Substrate Chemisorption Au_Substrate Gold Substrate Thiolate_SAM Thiolate SAM Au_Substrate->Thiolate_SAM Au-S Bond Formation Thiol Alkanethiol in Solution Thiol->Au_Substrate Adsorption

Caption: Formation of phosphonic acid and thiol-based SAMs.

Stability_Comparison_Flowchart Start Prepare Substrates (TiO2 and Au) Form_SAMS Form Phosphonic Acid SAM on TiO2 Form Thiol SAM on Au Start->Form_SAMS Exposure Expose to Environmental Stress (e.g., Air, UV, Heat, Aqueous Buffer) Form_SAMS->Exposure Analysis Analyze Surface Properties (XPS, Contact Angle, AFM) Exposure->Analysis Data Collect Quantitative Data (e.g., Molecular Loss, Stability Duration) Analysis->Data Comparison Compare Performance Data->Comparison

Caption: Experimental workflow for comparing SAM stability.

Conclusion

For applications demanding high stability and robust performance, particularly on metal oxide surfaces, this compound and other phosphonate-based SAMs present a compelling alternative to traditional thiol-based SAMs. The stronger covalent bonding to the substrate translates to superior thermal and chemical resistance. While thiol-based SAMs on gold remain a valuable tool for many research applications, the enhanced durability of phosphonic acid SAMs makes them particularly well-suited for the development of next-generation medical devices, biosensors, and drug delivery systems where long-term performance in challenging environments is paramount. Researchers and drug development professionals should consider the substrate material and the required operational stability when selecting the appropriate SAM chemistry for their specific needs.

References

PROTAC Linkers: A Head-to-Head Comparison of Alkyl and Polyethylene Glycol (PEG) Chains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a passive spacer, the linker's chemical nature profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of two of the most commonly employed linker types: alkyl chains and polyethylene (B3416737) glycol (PEG) chains, supported by experimental data and detailed protocols for their evaluation.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's role is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The choice between an alkyl or a PEG linker can dramatically alter the performance of a PROTAC.

Physicochemical Properties: A Balancing Act

The chemical composition of the linker directly impacts a PROTAC's molecular weight, lipophilicity, and topological polar surface area (TPSA), all of which are critical for its drug-like properties.

Alkyl linkers , being composed of hydrocarbon chains, are generally more hydrophobic.[3] This increased lipophilicity can be advantageous for cell permeability but may negatively affect the overall solubility of the PROTAC molecule.[3] In contrast, PEG linkers , with their repeating ethylene (B1197577) glycol units, are more hydrophilic.[4] This property can enhance the aqueous solubility of large and often greasy PROTAC molecules, a common challenge in their development.[4] However, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[4]

The following table summarizes the general impact of alkyl versus PEG linkers on the physicochemical properties of a hypothetical BRD4-targeting PROTAC.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data compiled from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Biological Performance: Degradation Efficacy and Cell Permeability

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).[1]

Studies have shown that the optimal linker is highly dependent on the specific target and E3 ligase pair. For instance, in the degradation of Tank-binding kinase 1 (TBK1), PROTACs with alkyl/ether linkers shorter than 12 atoms showed no degradation, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[1][5] A 21-atom linker provided a DC50 of 3 nM and a Dmax of 96%, whereas a 29-atom linker showed reduced potency with a DC50 of 292 nM and a Dmax of 76%.[1][5]

In a direct comparison for CRBN degradation in HEK293T cells, a PROTAC with a nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels.[1][5] However, replacing this with a three-unit PEG linker resulted in only weak degradation, suggesting that in this context, the alkyl linker was more effective.[1][5]

The following tables provide a comparative overview of the performance of PROTACs with alkyl versus PEG linkers from various studies.

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[1]
PEGThree PEG unitsWeak degradation[1]

Table 3: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.

Recent studies suggest that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA), which often correlates with improved plasma and brain tissue concentrations.[] This has led to a renewed interest in alkyl linkers, not just as simple spacers, but as strategic elements for optimizing pharmacokinetic properties.[]

Experimental Protocols

To aid researchers in the comparative evaluation of PROTAC linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot Analysis for DC50 and Dmax Determination

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds (with alkyl and PEG linkers) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[3]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then lyse the cells in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability.

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., lipid/alkane mixture)

  • PROTAC compound solutions in a suitable buffer

  • Acceptor buffer

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Plate Preparation: Fill the acceptor plate wells with acceptor buffer. Add the PROTAC solutions to the donor plate wells.

  • Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate. Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay quantitatively measures the formation of the ternary complex.

Materials:

  • HEK293T cells

  • Plasmids encoding NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • Opti-MEM™

  • PROTAC compounds

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with appropriate filters

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in white assay plates. Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a good starting point.[8]

  • Incubation: Incubate the transfected cells for 24-48 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To distinguish complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[8]

  • Reagent Addition: Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.[8]

  • Signal Measurement: Incubate for 10-15 minutes and then measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the log of the PROTAC concentration to determine the EC50 and Bmax for ternary complex formation.[8]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the structural differences between alkyl and PEG linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTAC Mechanism of Action

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTACs with Alkyl vs. PEG Linkers Synthesis Synthesize PROTAC Library Design->Synthesis Ternary_Complex Ternary Complex Formation (NanoBRET™) Synthesis->Ternary_Complex Permeability Cell Permeability (PAMPA) Synthesis->Permeability Degradation Protein Degradation (Western Blot for DC50/Dmax) Ternary_Complex->Degradation Permeability->Degradation Analysis Compare Performance Data Degradation->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: Experimental Workflow for Linker Comparison

Linker_Structures cluster_alkyl Alkyl Linker cluster_peg PEG Linker POI_Ligand POI Ligand Alkyl_Chain -(CH2)n- POI_Ligand->Alkyl_Chain E3_Ligand E3 Ligase Ligand POI_Ligand2 POI Ligand PEG_Chain -(CH2CH2O)n- POI_Ligand2->PEG_Chain E3_Ligand2 E3 Ligase Ligand Alkyl_Chain->E3_Ligand PEG_Chain->E3_Ligand2

Caption: Alkyl vs. PEG Linker Structures

Conclusion: A Context-Dependent Choice

The selection of an alkyl or PEG linker is not a one-size-fits-all decision but rather a critical, context-dependent choice in the design of a PROTAC.[] While PEG linkers have been favored for their ability to improve solubility, recent evidence suggests that alkyl linkers can offer advantages in terms of cell permeability and metabolic stability.[] The optimal linker must be empirically determined for each new POI and E3 ligase combination. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths, is essential for identifying the molecule with the most promising therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their PROTAC design endeavors.

References

Validating Surface Coverage of (10-bromodecyl)phosphonic Acid SAMs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for applications ranging from biosensors to corrosion inhibition. (10-bromodecyl)phosphonic acid is a molecule of significant interest, offering a robust phosphonate (B1237965) anchor group for binding to metal oxide surfaces and a terminal bromide group that serves as a versatile chemical handle for subsequent surface modification.[1] The efficacy of such functional surfaces, however, is critically dependent on the quality and coverage of the SAM.

This guide provides a comparative overview of key validation techniques for this compound SAMs, juxtaposed with a widely-used alternative, Octadecylphosphonic acid (ODPA), on a titanium dioxide (TiO₂) substrate. ODPA provides a benchmark for a well-ordered, hydrophobic monolayer, allowing for a clear assessment of the influence of the terminal bromo-group on SAM formation and surface properties.

Comparative Analysis of Surface Properties

The successful formation of a dense, well-ordered SAM results in significant changes to the substrate's surface properties. The following tables summarize typical quantitative data obtained for this compound and ODPA SAMs on TiO₂, highlighting the differences imparted by their respective terminal functional groups.

Table 1: Surface Wettability and Film Thickness

ParameterThis compound SAMOctadecylphosphonic acid (ODPA) SAMBare TiO₂ Substrate
Advancing Water Contact Angle (θ) ~90° - 100°~110° - 115°[2]< 20°
Film Thickness (Ellipsometry) ~15 - 17 Å~20 - 23 ÅN/A

The terminal bromide group in this compound introduces a slight increase in polarity compared to the methyl group of ODPA, resulting in a lower water contact angle. The shorter carbon chain also contributes to a reduced, yet still significant, hydrophobicity compared to the bare substrate. Film thickness measurements are consistent with the respective molecular lengths, indicating the formation of a monolayer.

Table 2: Elemental Surface Composition via XPS

ElementThis compound SAM (Atomic %)Octadecylphosphonic acid (ODPA) SAM (Atomic %)Bare TiO₂ Substrate (Atomic %)
Carbon (C 1s) ~60%~75%Adventitious Carbon Only
Oxygen (O 1s) ~25%~15%~65%
Phosphorus (P 2p) ~3%~3%0%
Titanium (Ti 2p) ~10% (Attenuated)~5% (Attenuated)~35%
Bromine (Br 3d) ~2%0%0%

X-ray Photoelectron Spectroscopy (XPS) confirms the chemical composition of the surface. For the SAM-coated surfaces, the significant increase in carbon and the appearance of phosphorus signal the presence of the organic layer. The attenuation of the underlying titanium signal is a strong indicator of monolayer coverage. The presence of a bromine peak is unique to the this compound SAM and confirms the successful incorporation of the desired functional group.[3]

Experimental Workflows and Methodologies

Accurate validation of SAM coverage relies on standardized and carefully executed experimental protocols.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the formation and characterization of phosphonic acid SAMs.

G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Surface Characterization S1 Solvent Cleaning (Acetone, IPA, H₂O) S2 UV-Ozone or O₂ Plasma (Activation & Cleaning) S1->S2 D2 Immerse Substrate (12-24 hours) S2->D2 D1 Prepare 1mM PA Solution (e.g., in Ethanol) D1->D2 D3 Rinse & Sonicate (Fresh Solvent) D2->D3 D4 Dry with N₂ D3->D4 C1 Contact Angle Goniometry D4->C1 C2 XPS Analysis D4->C2 C3 AFM Imaging D4->C3 C4 Ellipsometry D4->C4

Caption: Workflow for SAM preparation and validation.

Detailed Experimental Protocols

1. Substrate Preparation (TiO₂):

  • Objective: To produce a clean and hydroxylated surface suitable for phosphonic acid binding.

  • Protocol:

    • Substrates are sequentially sonicated in acetone, isopropyl alcohol (IPA), and deionized water for 15 minutes each.

    • Substrates are dried under a stream of high-purity nitrogen gas.

    • Immediately prior to SAM deposition, the substrates are treated with UV-Ozone or an oxygen plasma cleaner for 10-15 minutes to remove any remaining organic contaminants and to generate surface hydroxyl groups.[4]

2. SAM Deposition:

  • Objective: To form a self-assembled monolayer from a solution phase.

  • Protocol:

    • Prepare a 1 mM solution of the respective phosphonic acid (this compound or ODPA) in anhydrous ethanol.

    • The freshly cleaned substrates are immediately immersed in the phosphonic acid solution in a sealed container to prevent contamination.

    • The immersion is carried out for 12-24 hours at room temperature.[5]

    • After immersion, the substrates are removed from the solution and rinsed thoroughly with fresh ethanol.

    • To remove any physisorbed molecules, the substrates are sonicated briefly (1-2 minutes) in fresh ethanol.

    • Finally, the substrates are dried under a stream of nitrogen.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition and confirm the covalent binding of the SAM.

  • Protocol:

    • Samples are mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • A monochromatic Al Kα X-ray source is used for analysis.

    • Survey scans are performed to identify all elements present on the surface.

    • High-resolution scans are acquired for C 1s, O 1s, P 2p, Ti 2p, and Br 3d regions.

    • The binding energies are typically referenced to the adventitious C 1s peak at 284.8 eV.[6]

    • Analysis of the P 2p peak can provide information on the binding mode (monodentate, bidentate, or tridentate) of the phosphonate headgroup to the surface.[7]

4. Contact Angle Goniometry:

  • Objective: To measure the surface hydrophobicity, which is a sensitive indicator of SAM formation and packing density.

  • Protocol:

    • A sessile drop method is used with a high-purity water droplet (typically 2-5 µL).

    • The instrument's camera captures a profile image of the droplet on the surface.

    • Software analysis is used to calculate the angle at the three-phase (solid-liquid-vapor) contact line.

    • Advancing angles are measured by slowly increasing the volume of the droplet and recording the angle just before the contact line moves.[8] This provides a more reproducible measure of the surface's equilibrium state. Measurements are typically averaged across at least three different spots on the surface.

5. Atomic Force Microscopy (AFM):

  • Objective: To visualize the surface topography and identify the presence of a uniform monolayer or potential defects.

  • Protocol:

    • AFM is operated in tapping mode to minimize damage to the soft organic layer.

    • A silicon cantilever with a sharp tip is used for scanning.

    • Images are acquired over various scan sizes (e.g., 5x5 µm to 1x1 µm) to assess large-scale uniformity and small-scale packing.

    • Analysis of the images can reveal surface roughness and the presence of pinholes or aggregates, which are indicative of incomplete or poorly formed monolayers.[9][10]

Logical Framework for SAM Quality Assessment

The validation of surface coverage is not based on a single technique but on the convergence of evidence from multiple characterization methods. A high-quality SAM exhibits a specific set of interrelated properties.

G cluster_cause SAM Formation Quality cluster_effect Measurable Surface Properties C1 High Surface Coverage E1 High & Uniform Contact Angle C1->E1 E2 Expected Film Thickness C1->E2 E3 Strong Substrate Signal Attenuation (XPS) C1->E3 E4 Smooth & Uniform Topography (AFM) C1->E4 C2 Good Molecular Ordering C2->E1 C2->E2 C2->E4 C3 Low Defect Density C3->E1 C3->E4

Caption: Relationship between SAM quality and observed properties.

This guide provides a foundational framework for researchers validating this compound SAMs. By systematically applying these characterization techniques and comparing the results against a known standard like ODPA, one can confidently assess the surface coverage and quality, ensuring a reliable platform for further research and development.

References

Benchmarking (10-bromodecyl)phosphonic Acid: A Comparative Guide to Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of advanced drug development and materials science, the choice of a bifunctional linker is critical to the success of a construct, be it a targeted therapeutic agent or a functionalized surface. (10-bromodecyl)phosphonic acid has emerged as a versatile linker, finding applications in areas ranging from Proteolysis Targeting Chimeras (PROTACs) to the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. This guide provides an objective comparison of this compound's performance against other common bifunctional linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Data Presentation: Quantitative Comparison of Bifunctional Linkers

The performance of a bifunctional linker is highly dependent on the application. Below, we present comparative data for two primary applications of this compound: as a linker in PROTACs and for the formation of self-assembled monolayers.

PROTAC Linker Performance

In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. Its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex, which ultimately leads to the degradation of the target protein. Alkyl chains, such as the decyl chain in this compound, are a common flexible linker motif.[1]

Linker TypeKey CharacteristicsImpact on PROTAC PerformanceReference
Alkyl Chains Flexible, synthetically accessible. Hydrophobicity increases with length.Can adopt multiple conformations, potentially aiding ternary complex formation. However, high flexibility can lead to an entropic penalty upon binding. Increased hydrophobicity may impact solubility.[2][1]
Polyethylene Glycol (PEG) Flexible, hydrophilic, synthetically versatile.Improved solubility and pharmacokinetic properties. The flexibility allows for spanning a range of distances between the target protein and E3 ligase.[1][3][1][3]
Rigid Linkers (e.g., containing aromatic rings or alkynes) Constrained conformation.Can pre-organize the binding elements for optimal ternary complex formation, potentially leading to higher potency and selectivity. However, a poorly designed rigid linker can introduce steric hindrance.[1][1]
"Clickable" Linkers (e.g., containing alkynes or azides) Allow for modular and efficient synthesis of PROTAC libraries.Facilitates the rapid generation of diverse PROTACs to identify optimal linker length and composition. The resulting triazole ring can also influence the linker's properties.[4][4][5]

Note: The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][4]

Self-Assembled Monolayer (SAM) Performance on Metal Oxide Surfaces

Phosphonic acids are known to form robust and well-ordered SAMs on a variety of metal oxide surfaces, such as titanium oxide (TiO2), zirconium oxide (ZrO2), and aluminum oxide (Al2O3).[6][7] These SAMs are valuable for modifying surface properties, such as wettability and biocompatibility, and for the immobilization of biomolecules.

Linker HeadgroupSubstrateStabilityOrderingKey FindingsReference
Phosphonic Acid Ti-6Al-4VHighHighForms more stable and well-ordered layers compared to carboxylic acids, leading to lower friction, adhesion, and wear.[6][6]
Carboxylic Acid Ti-6Al-4VModerateModerateCan form well-ordered SAMs, but generally less stable than phosphonate (B1237965) SAMs under various conditions.[6][6]
Thiol ZnOLow to ModerateLowMonolayers are more defective, show higher ionic permeability, and lower thermal stability compared to phosphonic acid SAMs.[8][9][8][9]

Experimental Protocols

Formation of Self-Assembled Monolayers of this compound on a Metal Oxide Surface

This protocol describes a general procedure for the formation of a SAM of this compound on a metal oxide substrate (e.g., TiO2, ZrO2).

Materials:

  • This compound

  • Metal oxide substrate

  • Solvent (e.g., ethanol, toluene, or a mixture)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation: The metal oxide substrate is first cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. An oxygen plasma treatment or UV-ozone cleaning can also be used to create a hydrophilic surface with a high density of hydroxyl groups.

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 0.1 to 1 mM.[10]

  • Immersion: Immerse the cleaned substrate in the phosphonic acid solution. The immersion time can vary from a few minutes to several hours (e.g., 60 minutes).[6] The process is typically carried out at room temperature.[11]

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-covalently bound molecules.

  • Drying: The functionalized substrate is then dried under a stream of nitrogen.

  • (Optional) Annealing: A post-deposition annealing step (e.g., at 150°C for 30 minutes) can be performed to improve the ordering and stability of the SAM.[10]

Characterization of the Self-Assembled Monolayer

The quality of the formed SAM can be assessed using various surface-sensitive techniques.

1. Contact Angle Goniometry:

  • Purpose: To determine the wettability of the surface, which indicates the presence and nature of the organic monolayer.

  • Procedure: A droplet of a probe liquid (e.g., deionized water) is placed on the surface, and the contact angle is measured. A hydrophobic surface (high contact angle) is expected for a well-formed alkylphosphonic acid SAM.[6]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonic acid linker.

  • Procedure: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. The presence of phosphorus (P 2p peak) and bromine (Br 3d peak) signals would confirm the successful immobilization of this compound.[6]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To investigate the chemical bonding and conformational ordering of the alkyl chains in the SAM.

  • Procedure: The infrared spectrum of the surface is recorded. The positions of the symmetric and asymmetric CH2 stretching vibrations can provide information about the packing density and order of the alkyl chains.[6]

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binds to PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

SAM_Formation cluster_workflow Self-Assembled Monolayer (SAM) Formation Workflow Start Start: Clean Metal Oxide Substrate Process1 Immersion in this compound solution Start->Process1 SAM Formation of Covalent M-O-P Bonds and Self-Assembly Process1->SAM Phosphonic_Acid PO(OH)2 (CH2)10Br Phosphonic_Acid->Process1 Substrate Metal Oxide Surface (e.g., TiO2, ZrO2) Substrate->SAM Final_Product Functionalized Surface with Bromine Termini SAM->Final_Product

Caption: Workflow for the formation of a this compound SAM.

References

Navigating the Ternary Complex: A Comparative Guide to PROTAC Linker Composition and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A critical determinant of success lies in the composition of the linker, the molecular bridge connecting the target protein binder to the E3 ligase recruiter. The linker's length, flexibility, and rigidity profoundly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the linchpin of PROTAC-mediated protein degradation. This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is not a passive spacer; it actively participates in the formation of a productive ternary complex, dictating the spatial arrangement of the target protein and the E3 ligase for efficient ubiquitination.[1] An optimized linker can enhance the cooperativity of the ternary complex, leading to increased stability and more potent degradation.[2] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable conformations, thereby diminishing the PROTAC's efficacy.[1] This guide explores the impact of common linker types—flexible (Polyethylene Glycol (PEG) and alkyl chains) and rigid—on ternary complex stability and degradation efficiency.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax). The stability of the ternary complex can be quantified by the dissociation constant (Kd) and the complex's half-life (t1/2). The following tables summarize experimental data for PROTACs with varying linker compositions.

Table 1: Impact of Flexible Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

This table illustrates the effect of varying the length of a flexible PEG linker on the degradation of BTK by CRBN-recruiting PROTACs. A clear relationship between linker length and degradation efficiency is observed, with shorter linkers being largely ineffective and longer linkers leading to potent BTK degradation.[3][4]

PROTAC CompoundLinker CompositionLinker Length (PEG units)BTK Degradation in Ramos CellsReference
1-4PEG< 4Ineffective[3]
6-11PEG≥ 4Effective[3]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

This study highlights the critical role of linker flexibility. While the parent PROTAC with a flexible PEG-based linker exhibited degradation of the Androgen Receptor, introducing a rigid disubstituted phenyl ring in the linker abrogated this activity, suggesting that conformational flexibility is crucial for forming a productive ternary complex in this context.[5]

PROTAC CompoundLinker TypeTarget ProteinE3 LigaseDegradation in 22Rv1 cells (at 3 µM)Reference
Parent PROTAC 54Flexible (PEG)ARCRBNExhibited degradation[5]
PROTACs 55-57Rigid (Disubstituted Phenyl)ARCRBNNo activity[5]

Table 3: Ternary Complex Stability and Degradation of BRD4 with a Flexible PEG Linker (MZ1)

MZ1, a well-characterized BRD4 degrader, utilizes a flexible PEG linker to recruit the VHL E3 ligase. The stability of the ternary complex, as measured by its half-life, correlates with the degradation efficiency of different bromodomains. The more stable ternary complex formed with BRD4's second bromodomain (BD2) leads to more efficient degradation.[6]

Target BromodomainTernary Complex Half-life (t1/2)Degradation EfficiencyReference
BRD4BD2130 sMost Efficient[6]
BRD2BD267 sEfficient[6]
BRD3BD26 sLess Efficient[6]

Signaling Pathways and Experimental Workflows

To understand the broader context of PROTAC action and the experimental approaches to its characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Linker Comparison PROTAC_Design PROTAC Design & Synthesis (Varying Linkers) Biophysical_Assays Biophysical Assays (SPR, ITC, TR-FRET) PROTAC_Design->Biophysical_Assays Cellular_Assays Cellular Assays (NanoBRET, Western Blot) PROTAC_Design->Cellular_Assays Data_Analysis Data Analysis (Kd, t1/2, DC50, Dmax) Biophysical_Assays->Data_Analysis Cellular_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed protocols for key assays used to characterize PROTAC-induced ternary complex formation and stability.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful label-free technique to measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation in real-time.[7]

Objective: To quantify the formation and dissociation kinetics of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified, biotinylated E3 ligase (e.g., VCB complex)

  • Purified target protein (POI)

  • PROTACs with different linkers

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to an appropriate response level.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (Kd_binary).

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[8]

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters (kon, koff) and affinity (Kd_ternary) of the ternary complex.

    • Calculate the cooperativity factor (α) as the ratio of Kd_binary to Kd_ternary. An α > 1 indicates positive cooperativity.[8]

    • The half-life (t1/2) of the ternary complex can be calculated from the dissociation rate constant (t1/2 = ln(2) / koff).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC is the gold standard for measuring the thermodynamics of binding interactions and is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of complex formation, which allows for the calculation of the cooperativity factor (α).[9]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein (POI)

  • PROTACs with different linkers

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine Kd1.

    • In a separate experiment, titrate the PROTAC into the POI solution to determine Kd2.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex solution to determine the apparent Kd for ternary complex formation (Kd_ternary).[8]

  • Data Analysis:

    • Fit the titration data to a suitable binding model to obtain the thermodynamic parameters.

    • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd_ternary.[8]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in a homogeneous format.[1]

Objective: To quantify the formation of the ternary complex induced by PROTACs.

Materials:

  • TR-FRET compatible plate reader

  • Tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase)

  • Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-GST)

  • Fluorophore-labeled antibody against the other tag (acceptor, e.g., AF488-anti-His)

  • PROTACs with different linkers

  • Assay buffer

Protocol:

  • Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and serial dilutions of the PROTACs in assay buffer.

  • Assay Plate Setup: In a microplate, add the GST-POI, His-E3 ligase, Tb-anti-GST antibody, and AF488-anti-His antibody to each well.

  • PROTAC Addition: Add the serially diluted PROTACs to the wells. Include a DMSO control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow the complex to form.[1]

  • Signal Measurement: Measure the TR-FRET signal at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the maximal ternary complex formation.[10]

NanoBRET™ Ternary Complex Assay in Live Cells

NanoBRET™ is a bioluminescence resonance energy transfer (BRET) assay that allows for the real-time monitoring of protein-protein interactions, such as ternary complex formation, in living cells.

Objective: To measure the formation and stability of the ternary complex in a cellular environment.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTACs with different linkers

  • Luminometer with appropriate filters

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and seed them into a multi-well plate.

  • Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of the PROTACs.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the cells.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emissions.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 (potency) and Bmax (maximum complex formation).

Conclusion

The rational design of PROTAC linkers is paramount for achieving optimal degradation efficacy. This guide highlights that there is no one-size-fits-all solution; the ideal linker composition is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers, such as PEG and alkyl chains, provide conformational freedom that can be essential for the formation of a productive ternary complex. However, their flexibility can also lead to entropic penalties. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and improving pharmacokinetic properties. A thorough understanding of the interplay between linker composition and ternary complex stability, gained through the systematic application of the biophysical and cellular assays detailed in this guide, is crucial for advancing the development of potent and selective protein-degrading therapeutics.

References

Safety Operating Guide

Safe Disposal of (10-bromodecyl)phosphonic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of (10-bromodecyl)phosphonic acid. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. The following guidance is based on established safety protocols for halogenated organic compounds and specific data for this compound.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[1]. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

Key Safety Data Summary:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)First Aid Measures
Skin Corrosion/Irritation Causes skin irritation. Avoid contact with skin[1].Chemical-resistant gloves (e.g., nitrile), lab coat.Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[1].
Eye Damage/Irritation Causes serious eye irritation[1].Safety glasses with side-shields or goggles.Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].
Respiratory Irritation May cause respiratory irritation. Avoid dust formation and inhalation[1][3].Use in a well-ventilated area or with respiratory protection.If inhaled, remove to fresh air. If symptoms persist, call a physician[1].
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product.Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].
Incompatible Materials Strong oxidizing agents[1].Store away from incompatible materials.N/A

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][4][5].

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Classification:

    • Treat all this compound and any materials contaminated with it (e.g., gloves, wipes, containers) as hazardous waste.

    • Due to the presence of bromine, this compound is classified as a halogenated organic waste[6].

  • Container Management:

    • Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid[7][8].

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and "this compound"[7][9]. Do not use chemical formulas or abbreviations[7].

    • Keep the waste container closed at all times, except when adding waste[5][7].

  • Waste Segregation:

    • Collect this compound waste separately from non-halogenated organic waste[6][8].

    • Do not mix with incompatible materials, such as strong oxidizing agents[1].

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[5].

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight[1][7].

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5].

    • Follow all institutional and local regulations for waste manifest and pickup procedures.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • The rinsate must be collected and disposed of as halogenated organic hazardous waste[5].

    • After triple-rinsing, the container can be managed as non-hazardous waste, or as directed by your EHS department. Puncture the container to prevent reuse[2].

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE as outlined in the safety table above before attempting to clean the spill.

  • Containment and Cleanup:

    • For small spills, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

    • Carefully collect the absorbed material and place it in the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, regardless of the size.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_waste Is the material waste? start->is_waste is_empty_container Is it an empty container? start->is_empty_container handle_as_product Handle as Product (Store appropriately) is_waste->handle_as_product No identify_waste Identify as Hazardous Waste (Halogenated Organic) is_waste->identify_waste Yes select_container Select a Designated, Labeled, and Compatible Waste Container identify_waste->select_container segregate_waste Segregate from: - Non-halogenated waste - Incompatible chemicals (strong oxidizers) select_container->segregate_waste store_waste Store in a cool, dry, well-ventilated area with secondary containment segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Disposal store_waste->contact_ehs is_empty_container->is_waste No triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as Halogenated Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as per EHS guidelines (e.g., puncture and discard) triple_rinse->dispose_container collect_rinsate->select_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (10-bromodecyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (10-bromodecyl)phosphonic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the proper disposal of chemical waste.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed or inhaled, with its dust being a potential respiratory irritant.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment should be selected based on the specific laboratory conditions and the scale of the operation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or dust generation.[4][5][6]Protects against airborne particles, accidental splashes, and corrosive fumes that can cause severe eye damage.[1][4][5][6]
Hand Protection Chemical-resistant, impervious gloves such as nitrile, neoprene, or butyl rubber should be worn.[5] Gloves must be inspected for integrity before each use.[2] Proper glove removal technique is crucial to avoid skin contact.Prevents dermal absorption and protects against chemical burns and skin irritation.[2][5]
Body Protection A flame-resistant lab coat is required at all times in the laboratory.[7] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[5][6]Shields the body from contact with the chemical and prevents contamination of personal clothing.[5][6]
Respiratory Protection For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] All work with the solid should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]Prevents the inhalation of harmful dust particles that can cause respiratory tract irritation.[2][4]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[8][9] For handling larger quantities or in spill situations, chemical-resistant boots may be necessary.[6]Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid creating dust.[1][10]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12][13]

  • Keep the container tightly closed.[1][10]

  • Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[4][11]

Spill Management:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Don the full complement of PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid, avoiding dust generation.[2][10]

  • Place the collected material into a suitable, closed, and clearly labeled container for hazardous waste disposal.[2][10]

  • Clean the spill area with a suitable absorbent material, which should also be disposed of as hazardous waste.

Disposal Plan:

  • Dispose of this compound waste and any contaminated materials through a licensed hazardous waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[10]

  • A potential disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal methods must be in strict accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Enter Lab D Weigh and Handle This compound C->D E Decontaminate Work Area D->E F Properly Store or Dispose of Chemical E->F G Remove and Dispose of PPE F->G I Collect Waste in Labeled Container F->I H Wash Hands Thoroughly G->H J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Workflow for safely handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.